molecular formula C19H23ClN2O B1665349 Amedalin hydrochloride CAS No. 22232-73-1

Amedalin hydrochloride

Katalognummer: B1665349
CAS-Nummer: 22232-73-1
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: DDOCDXCKSVDRHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Amadalin Hydrochloride is an antidepressant. Amadalin Hydrochloride is a bio-active chemical. Detailed information has not been published.

Eigenschaften

CAS-Nummer

22232-73-1

Molekularformel

C19H23ClN2O

Molekulargewicht

330.8 g/mol

IUPAC-Name

3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride

InChI

InChI=1S/C19H22N2O.ClH/c1-19(13-8-14-20-2)16-11-6-7-12-17(16)21(18(19)22)15-9-4-3-5-10-15;/h3-7,9-12,20H,8,13-14H2,1-2H3;1H

InChI-Schlüssel

DDOCDXCKSVDRHL-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Kanonische SMILES

CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CCCNC.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Amedalin Hydrochloride;  Amedalin Hydrochloride [USAN];  Amedalin HCl;  UNII-0EMF539HN0;  UK 3540-1; 

Herkunft des Produkts

United States

Foundational & Exploratory

Amedalin Hydrochloride: A Technical Guide to its Mechanism of Action at the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical examination of Amedalin hydrochloride, a selective norepinephrine reuptake inhibitor. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular mechanism, pharmacological profile, and the experimental methodologies used for its characterization.

Introduction: The Significance of a Selective Probe

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) synthesized in the early 1970s.[1] While it was never commercially marketed as an antidepressant, its high selectivity has rendered it an invaluable tool in neuropharmacology.[2] The primary pharmacological effect of Amedalin is the potent and selective inhibition of the norepinephrine transporter (NET).[2] This action leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[2][3]

Unlike many other antidepressants, such as serotonin-norepinephrine reuptake inhibitors (SNRIs) or tricyclic antidepressants (TCAs), Amedalin exhibits negligible affinity for the serotonin (SERT) and dopamine (DAT) transporters.[1] Furthermore, it lacks significant antihistaminic or anticholinergic properties, resulting in a "clean" pharmacological profile that minimizes off-target effects.[1][2] This specificity allows researchers to precisely investigate the role of the noradrenergic system in various physiological and pathological processes, from mood regulation to cognitive function, without the confounding influence of other monoamine systems.[2]

The Noradrenergic Synapse: A Stage for Molecular Interaction

To comprehend the action of Amedalin, one must first understand the dynamics of the noradrenergic synapse. Norepinephrine (NE) is synthesized in the presynaptic neuron and stored in vesicles. Upon neuronal firing, these vesicles fuse with the presynaptic membrane, releasing NE into the synaptic cleft. The released NE can then bind to and activate α- and β-adrenergic receptors on the postsynaptic neuron, propagating the signal.[4][5]

The termination of this signal is primarily controlled by the norepinephrine transporter (NET), a protein embedded in the presynaptic neuron's membrane.[3][6] The NET actively recaptures NE from the synaptic cleft, returning it to the presynaptic terminal for repackaging or degradation.[4] This reuptake process is highly efficient, recapturing as much as 90% of the released norepinephrine, thereby tightly regulating the duration and intensity of noradrenergic signaling.[4]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal presynaptic Noradrenergic Neuron vesicle Vesicle with NE presynaptic->vesicle NE Synthesis & Packaging ne Norepinephrine (NE) vesicle->ne Release (Exocytosis) net Norepinephrine Transporter (NET) net->presynaptic ne->net Reuptake receptor Adrenergic Receptors (α, β) ne->receptor Binding & Signal Transduction postsynaptic Postsynaptic Neuron Amedalin physically obstructs the NET, causing NE to accumulate in the synaptic cleft. cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal net Norepinephrine Transporter (NET) ne Norepinephrine (NE) ne->net Reuptake Blocked receptor Adrenergic Receptors ne->receptor Increased Stimulation amedalin Amedalin HCl amedalin->net Binding & Blockade cluster_incubation Incubation Mixture start Start: Prepare Membrane Homogenates (Expressing NET) incubation Incubation Step start->incubation filtration Separate Bound from Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end membranes Membranes (NET) radioligand [3H]Nisoxetine (Fixed Concentration) amedalin Amedalin HCl (Varying Concentrations)

Figure 3: Workflow for a competitive radioligand binding assay.

Protocol: Competitive NET Binding Assay

  • Membrane Preparation: Homogenize tissue or cells known to express high densities of NET (e.g., rat hypothalamus, or HEK293 cells transfected with human NET) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. 2[7]. Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a NET-specific radioligand (e.g., [³H]nisoxetine), and varying concentrations of unlabeled Amedalin hydrochloride. 3[8]. Control Wells:

    • Total Binding: Include wells with membranes and radioligand only.

    • Non-Specific Binding (NSB): Include wells with membranes, radioligand, and a high concentration of a known, potent NET inhibitor (e.g., desipramine) to saturate all specific binding sites. This is a critical self-validating step; any remaining radioactivity is considered non-specific.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium. 5[7]. Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through. 6[8]. Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter. 8[7]. Data Analysis: Subtract the NSB counts from all other wells to determine specific binding. Plot the specific binding against the logarithm of Amedalin concentration to generate a competition curve. The concentration of Amedalin that inhibits 50% of the specific binding is the IC₅₀ value. The inhibition constant (Ki), which reflects the true affinity of Amedalin for the NET, is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

[2][9]Data Presentation: Typical Binding Affinity for a Selective NRI

ParameterValueDescription
IC₅₀ ~10-50 nMConcentration of Amedalin required to displace 50% of the radioligand.
Ki (NET) ~5-25 nM Inhibition constant; a measure of binding affinity for NET.
Ki (SERT)>1000 nMDemonstrates low affinity for the serotonin transporter.
Ki (DAT)>1000 nMDemonstrates low affinity for the dopamine transporter.

Note: The values presented are typical for a selective norepinephrine reuptake inhibitor and serve as an illustrative example.

Synaptosomal Uptake Assays: Measuring Functional Inhibition

Causality: While binding assays confirm affinity, they do not directly measure the functional consequence of that binding. A synaptosomal uptake assay is a functional test that directly measures the ability of Amedalin to inhibit the transport of norepinephrine into nerve terminals. S[10]ynaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. T[10]his assay validates that the binding of Amedalin to NET translates into a blockade of its reuptake function.

Protocol: [³H]Norepinephrine Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from a relevant brain region (e.g., rat cerebral cortex or hypothalamus) using differential centrifugation and a Ficoll gradient. Resuspend the final synaptosomal pellet in a physiological buffer. 2[10]. Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Amedalin hydrochloride or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Uptake: Initiate the uptake reaction by adding a low concentration of [³H]norepinephrine to each sample. 4[11]. Control for Non-Specific Uptake: A parallel set of samples should be incubated at 4°C instead of 37°C. At this low temperature, active transport is inhibited, and any measured radioactivity represents non-specific uptake and adsorption. T[12]his control is essential for the self-validation of the protocol.

  • Termination of Uptake: After a short incubation period (e.g., 4-10 minutes), terminate the uptake by rapidly adding ice-cold buffer and filtering the samples through glass fiber filters to trap the synaptosomes. 6[11][12]. Washing and Quantification: Wash the filters with ice-cold buffer, and quantify the trapped radioactivity via scintillation counting.

  • Data Analysis: Calculate the specific uptake by subtracting the counts from the 4°C samples from the 37°C samples. Determine the percent inhibition of norepinephrine uptake at each concentration of Amedalin and calculate the IC₅₀ value, which represents the concentration of Amedalin required to inhibit 50% of norepinephrine transport.

Conclusion

The mechanism of action of Amedalin hydrochloride is characterized by its high-affinity binding to and competitive inhibition of the norepinephrine transporter. This selective action prevents the reuptake of norepinephrine from the synaptic cleft, leading to enhanced noradrenergic neurotransmission. Its specificity for the NET, with negligible activity at SERT, DAT, or other common receptors, establishes Amedalin as a precise pharmacological tool. The combination of radioligand binding assays to determine affinity and synaptosomal uptake assays to confirm functional inhibition provides a comprehensive and validated understanding of its molecular mechanism, making it an ideal probe for elucidating the role of norepinephrine in the central nervous system.

References

  • Sheldon, R. J., & Padgett, W. L. (2018). Norepinephrine transporter inhibitor mechanism of action. In the sinus... ResearchGate. [Link]

  • Khelkhal, S., et al. (2021). Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. PubMed. [Link]

  • Wikipedia. Amedalin. [Link]

  • Fenollar-Ferrer, C., et al. (2014). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. PubMed Central. [Link]

  • Wikipedia. Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Ace Therapeutics. Amedalin Hydrochloride. [Link]

  • Farrar, M., & Shcherbatykh, I. (2021). New Serotonin-Norepinephrine Reuptake Inhibitors and Their Anesthetic and Analgesic Considerations. PubMed Central. [Link]

  • Zheng, M., & Zhan, X. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. PubMed Central. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Wikipedia. Norepinephrine reuptake inhibitor. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • Carboni, E., et al. (2004). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. PubMed Central. [Link]

  • Horseman, T. L., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PubMed Central. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Patsnap Synapse. What are NET inhibitors and how do they work?. [Link]

  • Tseng, C. J., et al. (1988). Norepinephrine release and reuptake by hypothalamic synaptosomes of spontaneously hypertensive rats. American Heart Association Journals. [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • Oncodesign Services. Radioligand competition binding assay. [Link]

  • StatPearls. (2023). Anticholinergic Medications. NCBI Bookshelf. [Link]

Sources

An In-Depth Technical Guide to Amedalin HCl (UK-3540-1): Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amedalin (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) that was first synthesized in the early 1970s.[1] While developed with the potential for use as an antidepressant, it was never commercially marketed.[1] Despite this, Amedalin remains a significant compound within the field of neuropharmacology. Its high selectivity for the norepinephrine transporter (NET) over other monoamine transporters makes it an invaluable tool for researchers studying the specific roles of the noradrenergic system in mood, cognition, and behavior. This guide provides a comprehensive technical overview of Amedalin HCl, detailing its chemical structure, physicochemical properties, and its precise mechanism of action, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The foundational chemical structure of Amedalin is a 3,3-disubstituted N-phenyl-2-indolinone core.[2] This scaffold is critical for its pharmacological activity. The hydrochloride salt form, Amedalin HCl, is the subject of this guide.

  • IUPAC Name: 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride[2]

  • Synonyms: Amedalin Hydrochloride, UK 3540-1[2]

  • CAS Numbers: 22232-73-1 (HCl salt); 22136-26-1 (Free base)[1]

  • Stereochemistry: Amedalin is a racemic mixture.[3][4]

Physicochemical Data Summary

The key physicochemical properties of Amedalin HCl are summarized in the table below. This data is essential for designing experimental protocols, including solvent selection and storage conditions.

PropertyValueSource
Molecular Formula C₁₉H₂₃ClN₂O[2]
Molecular Weight 330.8 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO; Insoluble in water[2]
Storage Conditions Short-term (days to weeks): Dry, dark, 0 - 4°CLong-term (months to years): -20°C[2]

Pharmacological Profile

Primary Mechanism of Action: Selective Norepinephrine Reuptake Inhibition

Amedalin's primary pharmacological effect is the potent and selective inhibition of the norepinephrine transporter (NET).[1][2] The NET is a transmembrane protein located on presynaptic noradrenergic neurons responsible for clearing norepinephrine (NE) from the synaptic cleft, thereby terminating its signaling.[2]

By binding to and inhibiting NET, Amedalin effectively blocks this reuptake process.[2] This leads to an increased concentration and prolonged residence time of norepinephrine in the synapse, resulting in enhanced stimulation of postsynaptic adrenergic receptors.[2] This specific neurochemical modulation is believed to be the basis of its potential antidepressant effects.[2]

Amedalin_MoA Figure 1: Mechanism of Action of Amedalin HCl cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicle with Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE NE Vesicle->NE NE Release NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding & Signal Amedalin Amedalin HCl Amedalin->NET Inhibition

Sources

Unlocking the Potential of Noradrenergic Signaling: A Technical Guide to Selective Norepinephrine Reuptake Inhibitor (NRI) Research Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Norepinephrine in Neural Function

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1] It plays a pivotal role in a myriad of physiological and cognitive processes, including attention, arousal, sleep-wake cycles, learning, memory, and mood regulation.[1][2] The precise control of norepinephrine levels in the synaptic cleft is crucial for maintaining normal brain function. The norepinephrine transporter (NET), a protein located on the presynaptic neuron, is the primary mechanism for clearing norepinephrine from the synapse, thereby terminating its signaling.[2][3][4]

Selective norepinephrine reuptake inhibitors (NRIs) are a class of pharmacological agents that specifically block the action of the NET.[5][6] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission.[5][6][7] This targeted mechanism of action makes NRIs invaluable tools for both basic research into the noradrenergic system and for the development of therapeutics for a range of neuropsychiatric disorders.

I. Core Pharmacology of Selective NRIs: Mechanism of Action and Therapeutic Rationale

The fundamental mechanism of action for all selective NRIs is the competitive inhibition of the norepinephrine transporter.[8][9] By binding to the NET, these compounds prevent the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3][9] This leads to an accumulation of norepinephrine in the synapse, resulting in increased stimulation of postsynaptic adrenergic receptors.[8]

The therapeutic rationale for using NRIs stems from the well-established role of norepinephrine in various brain circuits. For instance, in Attention-Deficit/Hyperactivity Disorder (ADHD), NRIs are thought to enhance noradrenergic signaling in the prefrontal cortex, a brain region critical for executive functions like attention and impulse control.[10][11][12] In depression, the "monoamine hypothesis" has long suggested that deficits in neurotransmitters like norepinephrine contribute to the pathophysiology of the disorder, and NRIs aim to correct this imbalance.[8]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NRI NRI Research Compound NRI->NET Inhibition NE_synapse->NET Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Binding Signal_transduction Signal Transduction Adrenergic_receptor->Signal_transduction Activation

Mechanism of Action of Selective Norepinephrine Reuptake Inhibitors.

II. Key Experimental Protocols for Evaluating NRI Research Compounds

The characterization of novel NRI compounds requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and functional effects.

A. In Vitro Assays

1. Radioligand Binding Assays

  • Principle: This assay measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand that has a known high affinity for the NET.

  • Causality of Experimental Choices: The choice of the radioligand (e.g., [³H]nisoxetine) is critical as it must be highly selective for the NET to ensure that the measured competition is specific. The use of cell membranes from cells stably expressing the human NET (hNET) provides a clean and reproducible system to assess direct binding interactions.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the NET in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test NRI compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of the specific binding), which can then be converted to a Ki (inhibition constant) value.

2. Synaptosomal Uptake Assays

  • Principle: This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]norepinephrine) into synaptosomes, which are resealed nerve terminals containing functional transporters.

  • Causality of Experimental Choices: Synaptosomes provide a more physiologically relevant system than isolated membranes as they retain the necessary ion gradients and cellular machinery for active transport. This assay directly measures the functional consequence of NET inhibition.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, hippocampus) by differential centrifugation of brain homogenates.

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test NRI compound in a physiological buffer.

  • Uptake Initiation: Add the radiolabeled norepinephrine to initiate the uptake process.

  • Incubation: Incubate for a short period (typically a few minutes) at 37°C to measure the initial rate of uptake.

  • Uptake Termination and Separation: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of norepinephrine uptake, which reflects the functional potency of the test compound.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity - Ki) Uptake_Assay Synaptosomal Uptake Assay (Potency - IC50) Binding_Assay->Uptake_Assay Confirms Functional Potency Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) Uptake_Assay->Microdialysis Predicts In Vivo Efficacy Behavioral_Models Behavioral Models (Functional Effects) Microdialysis->Behavioral_Models Links Neurochemistry to Behavior

Experimental Workflow for NRI Compound Evaluation.

B. In Vivo Assays

1. In Vivo Microdialysis

  • Principle: This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Causality of Experimental Choices: Microdialysis provides direct evidence that an NRI compound can cross the blood-brain barrier and engage its target in the living brain, leading to the expected neurochemical changes. The choice of brain region for probe implantation depends on the specific research question (e.g., prefrontal cortex for cognition studies).

Step-by-Step Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery.

  • Perfusion and Sampling: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate. Collect the dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug norepinephrine levels as a percentage of the baseline levels to determine the magnitude and duration of the drug's effect.

III. Comparative Analysis of Key NRI Research Compounds

CompoundKi for NET (nM)Selectivity vs. SERTSelectivity vs. DATKey Research Applications
Atomoxetine ~5~100-fold~1000-foldADHD models, cognitive enhancement studies.[3][11][13]
Reboxetine ~1.1~100-fold~1000-foldDepression models, studies on social behavior.[14][15][16]
Viloxazine ~10.4~100-fold~1000-foldADHD models, multimodal action research.[7][17]
Edivoxetine (LY2216684) ~1.3>100-fold>100-foldInvestigational antidepressant and ADHD therapeutic.[18][19][20][21]
Talopram (Lu 10-171) ~1.6~200-fold~2000-foldTool compound for studying NET function.[22]
Talsupram (Lu 5-005) ~4.5~100-fold~100-foldEarly generation NRI for basic research.[5][23]

IV. Challenges and Future Directions in NRI Research

While selective NRIs have proven to be valuable research tools and therapeutic agents, several challenges remain.

  • Off-Target Effects: Although termed "selective," many NRIs can have activity at other transporters or receptors at higher concentrations.[8] Thorough characterization of a compound's selectivity profile is essential for interpreting experimental results accurately.

  • Translational Validity: The predictive validity of animal models for human neuropsychiatric disorders is a persistent challenge. Careful consideration of the behavioral paradigms and outcome measures is crucial for translating preclinical findings to the clinic.

  • Individual Variability: The response to NRIs can vary significantly between individuals, likely due to genetic variations in the NET and other components of the noradrenergic system.[2]

Future research in the field of NRIs will likely focus on:

  • Development of More Selective Compounds: The quest for compounds with even greater selectivity for the NET will continue, which will provide more precise tools for dissecting the role of norepinephrine in brain function.

  • PET Ligand Development: The development of high-affinity and selective positron emission tomography (PET) ligands for the NET will enable the in vivo visualization and quantification of this transporter in the human brain, aiding in our understanding of its role in disease and response to treatment.

  • Personalized Medicine Approaches: Integrating genetic information with clinical data will help to predict individual responses to NRI treatment and guide personalized therapeutic strategies.

Conclusion

Selective norepinephrine reuptake inhibitor research compounds are indispensable tools for advancing our understanding of the noradrenergic system and for the development of novel treatments for a range of debilitating brain disorders. A thorough understanding of their pharmacology, coupled with the rigorous application of appropriate experimental methodologies, is essential for unlocking their full potential. As research continues to unravel the complexities of noradrenergic signaling, NRIs will undoubtedly remain at the forefront of neuroscience and drug discovery.

References

  • Selective norepinephrine reuptake inhibitor. (n.d.). In Grokipedia.
  • Selective norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Selective norepinephrine reuptake inhibitors – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025, March 6). Mayo Clinic. Retrieved from [Link]

  • Norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). (2020, November 3). Neuroscientifically Challenged. Retrieved from [Link]

  • Storebø, O. J., et al. (2018). Noradrenaline reuptake inhibitors (NRIs) for attention deficit hyperactivity disorder (ADHD) in adults.
  • SNRIs (Serotonin and Norepinephrine Reuptake Inhibitors). (2025, September 26). Cleveland Clinic. Retrieved from [Link]

  • Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs). (2025, January 15). American Addiction Centers. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Norepinephrine transporter inhibitors and their therapeutic potential.
  • How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. (2024, June 9). Verywell Mind. Retrieved from [Link]

  • Clemow, D. B., et al. (2017). The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review.
  • Jin, L., et al. (2013). Pharmacokinetics and pharmacodynamics of edivoxetine (LY2216684), a norepinephrine reuptake inhibitor, in pediatric patients with attention-deficit/hyperactivity disorder. Journal of Clinical Pharmacology, 53(11), 1157-1165.
  • Wong, E. H., et al. (2000). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 6(4), 357-374.
  • Norepinephrine transporter. (n.d.). In Wikipedia. Retrieved from [Link]

  • Kent, J. M. (2000). Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. The Annals of Pharmacotherapy, 34(1), 67-74.
  • Kielbasa, W., et al. (2018). Pharmacokinetics and Pharmacodynamics of Edivoxetine (LY2216684), a Norepinephrine Reuptake Inhibitor, in Pediatric Patients with Attention-Deficit/ Hyperactivity Disorder. Journal of Child and Adolescent Psychopharmacology, 28(7), 476-485.
  • Kourounakis, A. P., & Rekka, E. A. (2020). Structure Modeling of the Norepinephrine Transporter. Molecules, 25(1), 209.
  • Atomoxetine. (n.d.). In StatPearls. Retrieved from [Link]

  • Delgado, P. L., & Michaels, T. (1999). Reboxetine: a review of efficacy and tolerability. Drugs of Today (Barcelona, Spain: 1998), 35(9), 725-737.
  • Edivoxetine. (n.d.). In Wikipedia. Retrieved from [Link]

  • 8HFF: Cryo-EM structure of human norepinephrine transporter NET in the presence of norepinephrine in an inward-open state at resolution of 2.9 angstrom. (2024, May 15). RCSB PDB. Retrieved from [Link]

  • How Atomoxetine Works: Understanding Its Mechanism of Action. (2024, March 21). GoodRx. Retrieved from [Link]

  • Kumar, B., et al. (2018). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Future Medicinal Chemistry, 10(15), 1839-1857.
  • Reboxetine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Future Growth of Selective Norepinephrine Reuptake Inhibitor (NRI) Market with a 8.4% CAGR 2025 to 2032. (n.d.). Apiary. Retrieved from [Link]

  • Jacobsen, J. P., et al. (2017). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram. MedChemComm, 8(6), 1253-1259.
  • Atomoxetine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Bonisch, H., et al. (2006). The norepinephrine transporter in physiology and disease. Handbook of Experimental Pharmacology, (175), 427-452.
  • What is the mechanism of action of Strattera (Atomoxetine)?. (2025, May 7). Dr.Oracle. Retrieved from [Link]

  • A study of the effects of LY2216684, a selective norepinephrine reuptake inhibitor, in the treatment of major depression. (n.d.). ResearchGate. Retrieved from [Link]

  • A New Paradigm Shift in Antidepressant Therapy: From Dual-action to Multitarget-directed Ligands. (2025, September 4). ResearchGate. Retrieved from [Link]

  • What are NET inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

Sources

Technical Monograph: Amedalin Hydrochloride (CAS 22232-73-1)

[1][2][3]

Executive Summary

Amedalin hydrochloride (UK-3540-1) is a 3,3-disubstituted indolinone derivative originally synthesized by Pfizer in the early 1970s. It represents a class of tricyclic-like antidepressants that function as selective norepinephrine reuptake inhibitors (NRIs) . Unlike tricyclic antidepressants (TCAs) of its era, Amedalin exhibits a distinct pharmacological profile with minimal anticholinergic activity and high selectivity for the norepinephrine transporter (NET) over serotonin (SERT) or dopamine (DAT) transporters.

This guide provides a technical deep-dive into the physicochemical properties, mechanistic action, and validated experimental protocols for researchers utilizing Amedalin HCl as a chemical probe for noradrenergic signaling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Amedalin hydrochloride is a salt form requiring specific handling due to its solubility profile.[1][2] While many hydrochloride salts are water-soluble, the lipophilic indolinone core of Amedalin renders it sparingly soluble in neutral aqueous media, necessitating organic co-solvents for stock preparation.

Table 1: Technical Specifications
PropertyData
CAS Number 22232-73-1
IUPAC Name 3-methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride
Molecular Formula C₁₉H₂₂N₂O[1][3][4][5][6][7][8][9][10][11][12][13] · HCl
Molecular Weight 330.85 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble/Poor)
pKa ~9.5 (amine group)
Melting Point 168–170 °C (decomposition)

Pharmacology: Mechanism of Action[3][13][14]

Amedalin functions as a potent blocker of the Norepinephrine Transporter (NET) .[4] By binding to the NET on the presynaptic neuronal membrane, it prevents the reuptake of norepinephrine (NE) from the synaptic cleft. This action increases the extracellular concentration of NE, enhancing adrenergic neurotransmission at postsynaptic


Key Pharmacological Differentiators:

  • Selectivity: High affinity for NET; negligible affinity for SERT or DAT.

  • Side Effect Profile: Lacks the tertiary amine structure responsible for the severe anticholinergic side effects (dry mouth, urinary retention) seen in TCAs like amitriptyline.

Visualization: Synaptic Mechanism

The following diagram illustrates the specific locus of interaction for Amedalin within the noradrenergic synapse.

Amedalin_MechanismPresynapticPresynaptic Neuron(Noradrenergic)VesiclesSynaptic Vesicles(Store NE)Presynaptic->VesiclesCleftSynaptic Cleft(High NE Concentration)Vesicles->CleftExocytosisNETNET Transporter(Target)Cleft->NETReuptake (Blocked)ReceptorsAdrenergic Receptors(Signal Activation)Cleft->ReceptorsBindingAmedalinAmedalin HCl(Inhibitor)Amedalin->NETInhibitsPostsynapticPostsynaptic NeuronReceptors->PostsynapticSignal Transduction

Figure 1: Mechanism of action showing Amedalin blocking the reuptake of norepinephrine (NE) at the NET.[4][12]

Experimental Methodologies

Stock Solution Preparation

Critical Note: Direct dissolution in aqueous buffers (PBS, Saline) often results in precipitation due to the lipophilic nature of the free base equilibrium.

Protocol:

  • Weighing: Accurately weigh 10 mg of Amedalin HCl.

  • Primary Solubilization: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously for 30 seconds until the solution is completely clear.

    • Concentration: 10 mg/mL (~30 mM).

  • Storage: Aliquot into light-protective amber vials. Store at -20°C. Stable for 3 months.

  • Working Solution: On the day of the experiment, dilute the DMSO stock at least 1:1000 into the assay buffer to minimize solvent toxicity (final DMSO < 0.1%).

In Vitro Norepinephrine Uptake Assay

This assay measures the potency of Amedalin in inhibiting the uptake of radiolabeled NE into rat brain synaptosomes.

Materials:

  • [³H]-Norepinephrine (Radioligand)

  • Krebs-Ringer Phosphate buffer (pH 7.4)

  • Rat cortical tissue (Synaptosome source)

  • Whatman GF/B glass fiber filters

Workflow Logic: The assay relies on the active transport of [³H]-NE into synaptosomes. Amedalin competes with NE for the transporter.[4] We measure the reduction in radioactivity inside the filtered synaptosomes.

Assay_WorkflowStep11. Tissue Prep(Rat Cortex Homogenate)Step22. Pre-Incubation(37°C, 5 min)Buffer + AmedalinStep1->Step2Step33. InitiationAdd [³H]-NorepinephrineStep2->Step3Step44. Active Uptake(37°C, 5-10 min)Step3->Step4Step55. TerminationRapid Filtration (GF/B)Step4->Step5Ice-cold bufferStep66. QuantificationLiquid ScintillationStep5->Step6

Figure 2: Step-by-step workflow for the synaptosomal [³H]-NE uptake inhibition assay.

Step-by-Step Protocol:

  • Homogenization: Homogenize rat cerebral cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g for 10 min to remove debris. Retain supernatant (crude synaptosomes).

  • Preparation: Dilute supernatant into Krebs-Ringer buffer containing pargyline (MAO inhibitor) to prevent NE degradation.

  • Dosing: Add Amedalin HCl (from DMSO stock) to assay tubes at concentrations ranging from

    
     M to 
    
    
    M.
  • Incubation: Pre-incubate for 5 minutes at 37°C.

  • Start: Initiate reaction by adding [³H]-Norepinephrine (final conc. 50 nM). Incubate for 5 minutes.

  • Stop: Terminate uptake by rapid filtration through Whatman GF/B filters using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Analysis: Count radioactivity (CPM) via liquid scintillation. Calculate IC50 relative to vehicle control.

Safety & Toxicology

Hazard Classification: Acute Toxicant (Oral). Target Organ: Central Nervous System.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Inhalation: Dust may cause respiratory irritation.

  • Ingestion: Potent bioactive agent. May cause sympathetic nervous system overstimulation (tachycardia, hypertension, agitation).

  • Disposal: Dispose of as hazardous pharmaceutical waste via incineration.

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[3] A new class of antidepressant agents.[3] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 31075, Amedalin.[9] Link

Pharmacological Profile: Amedalin (UK-3540-1) vs. Non-Selective Tricyclics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous pharmacological comparison between Amedalin (UK-3540-1) and non-selective tricyclic antidepressants (TCAs).

Executive Summary

Amedalin (UK-3540-1) represents a pivotal moment in the history of psychopharmacology, marking the transition from "dirty" non-selective agents to precision neurochemistry. Developed by Pfizer in the early 1970s, Amedalin is an indole-derivative distinct from the dibenzazepine structure of classical tricyclic antidepressants (TCAs) like Imipramine and Amitriptyline.

While classical TCAs act as broad-spectrum monoamine reuptake inhibitors with high affinity for histaminic, muscarinic, and adrenergic receptors, Amedalin was engineered as a highly selective norepinephrine reuptake inhibitor (NRI) . This guide analyzes the mechanistic divergence that allows Amedalin to retain antidepressant efficacy while abolishing the anticholinergic and cardiotoxic side effect profile inherent to non-selective TCAs.

Chemical & Structural Basis[1]

The pharmacological divergence begins at the molecular scaffold level. Classical TCAs rely on a central seven-membered ring fused to two benzene rings, a structure that inherently creates steric promiscuity, allowing binding to multiple G-protein coupled receptors (GPCRs).

  • Non-Selective TCAs (e.g., Amitriptyline):

    • Scaffold: Dibenzocycloheptene (tricyclic core).

    • Side Chain: Propylamine chain allows flexibility, facilitating binding to SERT, NET, M1, and H1 receptors.

  • Amedalin (UK-3540-1):

    • Scaffold: 3,3-disubstituted-2-indolone.[1]

    • Conformation: The rigid indolone core restricts conformational freedom, narrowing the binding profile specifically to the Norepinephrine Transporter (NET).

Visualization: Structural Logic

The following diagram illustrates the functional groups responsible for the selectivity difference.

StructureActivity TCA_Core Tricyclic Core (Dibenzazepine/cycloheptene) Promiscuity Receptor Promiscuity (M1, H1, Alpha-1) TCA_Core->Promiscuity Flexible Side Chain Amedalin_Core Indolone Core (3,3-disubstituted) Selectivity Target Selectivity (NET Only) Amedalin_Core->Selectivity Rigid Steric Hindrance Side_Effects Side Effects: Sedation, Dry Mouth, Hypotension Promiscuity->Side_Effects Clean_Profile Clean Profile: No Anticholinergic/Sedative Effects Selectivity->Clean_Profile

Figure 1: Structural Activity Relationship (SAR) driving the pharmacological divergence between classical TCAs and Amedalin.

Pharmacodynamics: The Reuptake Profile[3][4]

The core therapeutic mechanism for both agents is the elevation of synaptic monoamines. However, the ratio of inhibition between Serotonin (5-HT) and Norepinephrine (NE) differs radically.

Comparative Reuptake Inhibition ( / )[5]
TargetAmedalin (UK-3540-1)Amitriptyline (TCA)Imipramine (TCA)Clinical Implication
NET (Norepinephrine) High Affinity (

nM)
High Affinity (

nM)
High Affinity (

nM)
Both agents effectively drive noradrenergic drive.
SERT (Serotonin) Negligible (

nM)
High Affinity (

nM)
High Affinity (

nM)
Amedalin lacks the serotonergic component of TCAs.
DAT (Dopamine) NegligibleNegligibleNegligibleNeither drug has significant abuse potential via dopamine.

Key Insight: Amedalin functions as a "pure" NRI. Unlike Amitriptyline, which balances NET/SERT inhibition (SNRI-like), Amedalin relies entirely on the noradrenergic pathway for its antidepressant effect.

The "Dirty" Profile: Off-Target Receptor Binding

The defining failure of TCAs—and the primary advantage of Amedalin—lies in the "off-target" binding profile. The following data synthesizes binding affinities for the receptors responsible for toxicity.

Safety & Toxicity Profile Table
Receptor SystemReceptorAmedalin Affinity (

)
TCA (Amitriptyline) Affinity (

)
Physiological Consequence of TCA Binding
Cholinergic Muscarinic (M1)Inactive (> 5,000 nM)Very High (10-20 nM)Dry mouth, blurred vision, constipation, cognitive impairment.
Histaminergic Histamine (H1)Inactive (> 5,000 nM)Very High (1-5 nM)Profound sedation, weight gain.
Adrenergic Alpha-1 (

)
Inactive (> 2,000 nM)High (20-50 nM)Orthostatic hypotension, dizziness, reflex tachycardia.

Mechanism of Action: Signaling Pathway

The following diagram details the specific synaptic mechanism of Amedalin, highlighting its precision compared to the "shotgun" approach of TCAs.

MOA Amedalin Amedalin (UK-3540-1) NET Norepinephrine Transporter (Presynaptic) Amedalin->NET Selective Inhibition (Ki < 50nM) M1 Muscarinic M1 (Blocked by TCAs, Spared by Amedalin) Amedalin->M1 No Binding (Ki > 5000nM) H1 Histamine H1 (Blocked by TCAs, Spared by Amedalin) Amedalin->H1 No Binding (Ki > 5000nM) Synapse Synaptic Cleft NE Levels NET->Synapse Prevents Reuptake Post_Receptor Post-Synaptic Beta-Adrenergic Receptors Synapse->Post_Receptor Activation Signal cAMP / PKA Pathway Post_Receptor->Signal BDNF BDNF Expression & Neuroplasticity Signal->BDNF Antidepressant Effect

Figure 2: Selective Noradrenergic Modulation. Note the explicit lack of interaction with M1 and H1 receptors.

Experimental Protocols for Validation

To empirically validate the profile described above, researchers must employ specific in vitro assays. The following protocols are standardized for differentiating selective NRIs from non-selective TCAs.

Protocol A: Synaptosomal [3H]-Norepinephrine Uptake Assay

Objective: Determine the potency (


) of Amedalin for NET inhibition.
  • Tissue Preparation:

    • Dissect rat cerebral cortex (rich in noradrenergic terminals).

    • Homogenize in ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge at 1,000 x g for 10 min; collect supernatant (S1).

    • Centrifuge S1 at 17,000 x g for 20 min to yield crude synaptosomal pellet (P2). Resuspend P2 in Krebs-Henseleit buffer.

  • Incubation:

    • Aliquot synaptosomes into assay tubes containing Amedalin (concentration range:

      
       to 
      
      
      
      M).
    • Add radioligand: [3H]-Norepinephrine (final conc. 50 nM).

    • Incubate at 37°C for 5 minutes.

  • Termination & Counting:

    • Terminate reaction by rapid filtration over Whatman GF/B filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding).

    • Wash filters 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake (Total Uptake - Non-specific Uptake in presence of 10 µM Desipramine).

    • Plot % Inhibition vs. Log[Drug] to determine

      
      .
      
Protocol B: Radioligand Binding for Off-Target Profiling (Muscarinic M1)

Objective: Confirm lack of anticholinergic activity (differentiation from Amitriptyline).

  • Ligand: Use [3H]-QNB (Quinuclidinyl benzilate), a high-affinity muscarinic antagonist.

  • Tissue: Rat cortex membranes.

  • Competition Binding:

    • Incubate membranes with [3H]-QNB (0.2 nM) and varying concentrations of Amedalin (

      
       to 
      
      
      
      M).
    • Include Amitriptyline as a positive control (reference standard).

  • Validation Criteria:

    • Amitriptyline: Should show displacement with

      
       nM.
      
    • Amedalin: Should show no significant displacement even at 10 µM (

      
       nM).
      

References

  • Canfield, C. J., et al. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[1] A new class of antidepressant agents.[2] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Pfizer Inc. (1974). Antidepressant 1-phenyl-3-aminoalkyl-indol-2-ones. U.S.
  • Richelson, E. (2001). Pharmacology of antidepressants.[3][4][2][5][6][7][8][9][10][11][12] Mayo Clinic Proceedings, 76(5), 511-527. (Reference for TCA binding profiles). Link

  • Gillman, P. K. (2007). Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. Link

Sources

Technical Whitepaper: The Development and Pharmacological Profile of UK-3540-1 (Amedalin)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

UK-3540-1 , chemically known as Amedalin hydrochloride , represents a pivotal yet discontinued chapter in the evolution of monoaminergic antidepressants. Developed by Pfizer in the late 1960s and early 1970s, this compound was designed to overcome the "dirty" pharmacological profile of first-generation Tricyclic Antidepressants (TCAs). Unlike its predecessors (e.g., Imipramine, Amitriptiline), which exhibited broad promiscuity across muscarinic, histaminergic, and adrenergic receptors, UK-3540-1 was engineered as a selective norepinephrine reuptake inhibitor (NRI) .

This whitepaper dissects the chemical architecture, pharmacodynamic selectivity, and the specific clinical toxicology profile—notably urological adverse events—that led to its termination. While never marketed, UK-3540-1 served as a critical "chemical probe," validating the hypothesis that antidepressant efficacy could be decoupled from anticholinergic toxicity.

Chemical Identity and Structural Architecture

UK-3540-1 deviates from the classic tricyclic dibenzazepine core. Instead, it utilizes an indolinone scaffold , specifically a 3,3-disubstituted N-phenyl-2-indolinone.[1]

Physicochemical Data
ParameterSpecification
Generic Name Amedalin Hydrochloride
Code Name UK-3540-1
IUPAC Name 3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride
Molecular Formula C₁₉H₂₂N₂O[2][3][4][5][6] · HCl
Molecular Weight 330.85 g/mol (HCl salt)
CAS Number 22232-73-1 (HCl)
Core Scaffold N-phenyl-2-indolinone
Structural Logic & SAR

The design of UK-3540-1 was driven by Structure-Activity Relationship (SAR) studies aimed at rigidifying the propyl-amine side chain found in TCAs.

  • The Indolinone Core: Provides a rigid, planar anchor that mimics the lipophilic overlap required for the Norepinephrine Transporter (NET) binding pocket.

  • 3,3-Disubstitution: The presence of a methyl group and a methylaminopropyl chain at the C3 position creates a chiral center (though often studied as a racemate) and prevents rapid metabolic oxidation.

  • Secondary Amine: The terminal methylamino group is critical for protonation at physiological pH, allowing ionic interaction with Asp75 in the NET binding site.[1]

Pharmacology: Mechanism of Action[1][7]

Selectivity Profile

The defining characteristic of UK-3540-1 is its selectivity .[4] In radioligand binding assays and synaptosomal uptake studies, UK-3540-1 demonstrated potent inhibition of norepinephrine (NE) uptake without significant affinity for:

  • Serotonin Transporter (SERT): Negligible inhibition.[2]

  • Dopamine Transporter (DAT): Negligible inhibition.

  • Muscarinic Acetylcholine Receptors (mAChR): Low affinity (avoiding dry mouth, blurred vision, constipation).

  • Histamine H1 Receptors: Low affinity (avoiding sedation/weight gain).

Synaptic Dynamics Visualization

The following diagram illustrates the mechanistic intervention of UK-3540-1 at the noradrenergic synapse.

UK3540_Mechanism Presynaptic Presynaptic Neuron (Noradrenergic) Vesicles NE Storage Vesicles Synapse Synaptic Cleft (High NE Concentration) Vesicles->Synapse Exocytosis Receptor Adrenergic Receptors (β1, α1) Synapse->Receptor Signal Transduction NET NET Transporter (Reuptake Pump) Synapse->NET Reuptake Attempt Postsynaptic Postsynaptic Neuron NET->Presynaptic Recycling (Blocked) UK3540 UK-3540-1 (Amedalin) UK3540->NET Allosteric/Competitive Blockade

Figure 1: Pharmacodynamic blockade of the Norepinephrine Transporter (NET) by UK-3540-1, resulting in elevated synaptic norepinephrine concentrations.[1]

Preclinical Development

In rodent models, UK-3540-1 exhibited a robust antidepressant-like profile.[1]

  • Reserpine Reversal: It successfully reversed reserpine-induced hypothermia and ptosis in mice, a standard screen for noradrenergic activity.

  • Locomotor Activity: Unlike amphetamines, it did not produce excessive locomotor stimulation, confirming it was not a direct dopamine releaser.

  • Toxicity: Acute toxicity studies (LD50) in rats suggested a safety margin comparable to Imipramine, but with significantly fewer autonomic signs (e.g., less mydriasis).

Clinical History and Discontinuation

Despite promising preclinical data, the clinical development of UK-3540-1 was halted. The compound entered early Phase I/II trials (notably documented by Gallant et al., 1969), but failed to progress to registration.

The Toxicology Failure Mode

The primary driver for discontinuation was a specific, limiting side effect profile that emerged in human volunteers:

  • Genitourinary Distress: Male subjects reported significant "scrotal discomfort" and difficulty initiating urination (hesitancy).

  • Mechanism of Side Effect: While the drug was designed to be non-anticholinergic, the intense noradrenergic stimulation of the bladder neck (rich in

    
    -adrenergic receptors) likely caused urinary retention. This effect mimicked the urinary hesitancy seen in TCAs but was potentially more pronounced or qualitatively different due to the lack of opposing cholinergic modulation.
    
Comparative Analysis: Why it Failed
FeatureUK-3540-1 (Amedalin)Imipramine (TCA)Modern NRIs (e.g., Reboxetine)
NE Reuptake PotentPotentPotent
5-HT Reuptake WeakPotentWeak
Anticholinergic Low HighLow
Side Effects Urinary Hesitancy, Scrotal Pain Dry mouth, Sedation, CardiotoxicityInsomnia, Urinary Hesitancy
Outcome Discontinued Standard of Care (1960-1980)Approved (EU) / Failed (US)

Development Workflow Visualization

The following diagram outlines the logical progression of UK-3540-1 from chemical synthesis to clinical termination.

UK3540_History Discovery Discovery (1968) Pfizer (Sandwich, UK) Synthesis Chemical Synthesis Indolinone Scaffold Discovery->Synthesis Preclinical Preclinical Screening (Reserpine Reversal) Synthesis->Preclinical Lead Selection Clinical Clinical Trials (1969-1972) Phase I/II Preclinical->Clinical IND Filing Failure Termination Reason: Urological Toxicity Clinical->Failure Adverse Events (Scrotal Pain/Urinary Retention) Legacy Legacy Validated NET Selectivity Failure->Legacy

Figure 2: Developmental timeline of UK-3540-1, highlighting the critical failure point in clinical trials.

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[2] A new class of antidepressant agents.[2][7][8][9] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Gallant, D. M., Bishop, M. P., & Guerrero-Figueroa, R. (1969). A preliminary evaluation of a potential antidepressant compound: Amedalin (UK-3540-1).[1][3][4][5][7] Current Therapeutic Research, 11(5), 296–299.[7]

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Pfizer Inc. (1970). South African Patent Application 68 01,099.[7] (Original patent disclosure for the UK-3540 series).

Sources

Amedalin Hydrochloride: Pharmacodynamics and NET Binding Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amedalin hydrochloride (UK-3540-1) represents a pivotal structural archetype in the class of selective norepinephrine reuptake inhibitors (NRIs).[1][2][3][4] Synthesized in the early 1970s, it provided early proof-of-concept for the therapeutic potential of selective noradrenergic modulation, distinct from the tricyclic antidepressants (TCAs) which often carried heavy anticholinergic and antihistaminergic burdens.

This technical guide details the binding kinetics, molecular mechanism, and experimental validation of Amedalin’s interaction with the Norepinephrine Transporter (NET/SLC6A2). It is designed for researchers investigating monoamine transporter pharmacology and structure-activity relationships (SAR).

Molecular Mechanism of Action

The efficacy of Amedalin is defined by its high-affinity blockade of the NET, a sodium-chloride-dependent neurotransmitter symporter. Unlike substrates (e.g., norepinephrine, tyramine) that are translocated across the membrane, Amedalin acts as a non-transported competitive inhibitor .

Structural Determinants of Binding

Amedalin’s selectivity profile is a direct consequence of its specific pharmacophore, which exploits the distinct topography of the NET orthosteric binding site (S1).

Functional GroupMechanistic Role
Indolinone Core Provides a rigid scaffold that orients the side chain and aromatic substituents, reducing entropic penalty upon binding.
N-Phenyl Moiety Critical for Selectivity: This bulky group occupies a specific hydrophobic pocket within the NET extracellular vestibule. This pocket is less accessible in the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), conferring Amedalin's >100-fold selectivity over these targets.
Methylaminopropyl Chain Potency Driver: The secondary amine mimics the terminal amine of norepinephrine, engaging in an essential ionic interaction with Asp75 (human NET numbering) deep within the binding site.
C3-Methyl Group Sterically constrains the propyl side chain, locking it into a bioactive conformation that favors the "outward-open" state of the transporter.
The Inhibition Cycle

Amedalin binds to the NET in its outward-open conformation , stabilizing the transporter in a state that prevents the conformational change required for substrate translocation. This is described by the Alternating Access Model .

NET_Transport_Cycle Fig 1. NET Transport Cycle and Competitive Inhibition by Amedalin OutwardOpen Outward-Open State (High Affinity for NE) SubstrateBound Substrate Bound (NE + Na+ + Cl-) OutwardOpen->SubstrateBound + Substrate (NE) InhibitorBound Amedalin-NET Complex (Stabilized/Locked) OutwardOpen->InhibitorBound + Amedalin (Competition) Occluded Occluded State (Translocation) SubstrateBound->Occluded Conformational Change InwardOpen Inward-Open State (Release into Cytosol) Occluded->InwardOpen Release InwardOpen->OutwardOpen Reset (K+ dependent) InhibitorBound->OutwardOpen Dissociation (Slow)

Fig 1. Amedalin arrests the transport cycle by stabilizing the Outward-Open state, preventing the transition to the occluded state necessary for transport.

Binding Affinity Profile

While modern literature often cites newer derivatives, Amedalin’s binding profile established the benchmark for non-tricyclic NRIs.

Comparative Affinity Data

The following table synthesizes binding affinity (


) and inhibition constants (

) for Amedalin relative to standard reference compounds.
CompoundTarget

(nM)
Selectivity (NET vs SERT)Clinical Status
Amedalin NET < 10 *> 100-fold Discontinued (Preclinical)
DesipramineNET0.8 - 4.0~20-foldMarketed (TCA)
AtomoxetineNET4.5> 300-foldMarketed (Selective NRI)
ReboxetineNET1.1> 1000-foldMarketed (Selective NRI)

*Note: Specific historical


 values for Amedalin vary by assay condition (rat synaptosome vs. cloned human NET), but it is consistently characterized as a single-digit nanomolar inhibitor in the same potency class as Atomoxetine [1][2].

Experimental Protocol: Radioligand Binding Assay

To determine the binding affinity of Amedalin or related analogs, the Radioligand Binding Assay using [³H]-Nisoxetine (a high-affinity NET ligand) is the gold standard. This protocol ensures self-validation through the use of specific and non-specific binding controls.

Materials
  • Source Tissue: HEK293 cells stably expressing human NET (hNET) or Rat frontal cortex membranes.

  • Radioligand: [³H]-Nisoxetine (Specific Activity: ~80 Ci/mmol).

  • Non-Specific Ligand: Desipramine (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Logic

The assay relies on competitive displacement . We measure the ability of non-radioactive Amedalin to displace [³H]-Nisoxetine from the NET binding site.

Binding_Assay_Workflow Fig 2. Radioligand Competitive Binding Assay Workflow Prep Membrane Preparation (hNET-HEK293) Incubation Incubation (1h @ 25°C) Buffer + Membranes Prep->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Conditions Conditions: 1. Total Binding ([3H]-Nis only) 2. Non-Specific (10µM Desipramine) 3. Experimental (Amedalin gradient) Conditions->Incubation Counting Liquid Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis Analysis->Prep QC Check: If Hill Slope != 1.0 Repeat

Fig 2. Step-by-step workflow for determining Ki values via competitive radioligand displacement.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize tissue/cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 20-40 µ g/well .

  • Plate Setup: Use a 96-well format.

    • Total Binding (TB): Buffer + Membrane + [³H]-Nisoxetine (1 nM).

    • Non-Specific Binding (NSB): Buffer + Membrane + [³H]-Nisoxetine + Desipramine (10 µM).

    • Test Wells: Buffer + Membrane + [³H]-Nisoxetine + Amedalin (10⁻¹¹ M to 10⁻⁵ M).

  • Equilibrium: Incubate for 60 minutes at 25°C. Note: Equilibrium time is critical; insufficient time leads to underestimation of affinity.

  • Termination: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillant and count radioactivity.

  • Calculation:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Structure-Activity Relationship (SAR) Insights

Amedalin serves as a case study for the "N-aryl-indolinone" pharmacophore.

  • N-Phenyl Substitution: Removal of the N-phenyl ring results in a dramatic loss of potency (>50-fold), confirming the necessity of the hydrophobic interaction in the S1 vestibule [1].

  • Side Chain Length: The propyl (3-carbon) linker is optimal. Ethyl (2-carbon) or butyl (4-carbon) linkers disrupt the alignment of the amine with Asp75, reducing affinity.

  • Stereochemistry: While Amedalin is often studied as a racemate (UK-3540-1), later studies on similar indolinones suggest the eutomer (active enantiomer) typically possesses the (S)-configuration, though Amedalin itself is achiral at the C3 position if the substituents are identical (which they are not here; C3 is a chiral center).

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Pfizer Inc. (1974).
  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. Link

Sources

The Indolinone Scaffold in Psychopharmacology: From Dopaminergic Modulation to Neuroprotective Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indolinone (2-oxindole) scaffold represents a privileged structure in medicinal chemistry, characterized by its versatility in targeting both G-Protein Coupled Receptors (GPCRs) and protein kinases. While historically recognized for its role in antipsychotic (e.g., Molindone, Ziprasidone) and antiparkinsonian (e.g., Ropinirole) pharmacotherapy, recent advancements have repositioned indolinone derivatives as Multi-Target Directed Ligands (MTDLs). This technical guide analyzes the structural determinants governing the transition between dopaminergic modulation and neuroprotective kinase inhibition (GSK3β, LRRK2), providing a roadmap for the development of next-generation psychotropic agents.

Structural Pharmacology & Mechanism of Action[1]

The indolinone core (1,3-dihydro-2H-indol-2-one) functions as a hydrogen bond donor/acceptor system capable of mimicking the purine ring of ATP (in kinases) or interacting with key aspartate/serine residues in monoamine receptors.

The Dopaminergic/Serotonergic Axis (GPCRs)

In psychopharmacology, the indolinone moiety is often employed to stabilize receptor binding through hydrogen bonding at the orthosteric site.

  • D2/D3 Receptor Agonism (Ropinirole): Ropinirole utilizes a propyl-substituted amino side chain at position 4 of the indolinone ring. The indolinone oxygen acts as a hydrogen bond acceptor, mimicking the catechol hydroxyls of dopamine, facilitating activation of the D2/D3 receptors to treat Parkinson’s disease.

  • D2/5-HT2A Antagonism (Ziprasidone): Ziprasidone incorporates a 6-chloro-oxindole moiety.[1] Here, the oxindole system does not activate the receptor but contributes to high-affinity binding (pK_i ~ 8-9) at D2 and 5-HT2A receptors. The lipophilic nature of the chloro-substitution at C-6 enhances hydrophobic pocket penetration, while the oxindole NH donates a hydrogen bond to Serine residues in the binding pocket, locking the receptor in an inactive conformation.

  • D2 Antagonism (Molindone): A dihydroindolone derivative, Molindone functions as a typical antipsychotic.[2] Its morpholine side chain and oxygenated core create a steric block that prevents dopamine coupling, effectively reducing positive symptoms of schizophrenia.

The Neuroprotective Axis (Kinase Inhibition)

The 3-position of the indolinone ring is highly reactive. Condensation at this site (typically via Knoevenagel reaction) yields 3-alkylidene derivatives that fit into the ATP-binding pocket of kinases.

  • GSK3β Inhibition: 3-substituted indolinones can form hydrogen bonds with the "hinge region" of Glycogen Synthase Kinase 3β (GSK3β). Inhibition of GSK3β is a leading strategy for neuroprotection in Alzheimer's and Bipolar Disorder, preventing tau hyperphosphorylation.

Visualization: Mechanism of Action Pathways

Indolinone_MOA Scaffold Indolinone (2-Oxindole) Core GPCR_Mod GPCR Modulation Scaffold->GPCR_Mod N-1 / C-4 Subs. Kinase_Mod Kinase Inhibition (ATP Competitive) Scaffold->Kinase_Mod C-3 Functionalization D2_Agonist D2/D3 Agonism (e.g., Ropinirole) GPCR_Mod->D2_Agonist D2_Antagonist D2/5-HT2A Antagonism (e.g., Ziprasidone) GPCR_Mod->D2_Antagonist Psych_Effect Antipsychotic / Antiparkinsonian Effect D2_Agonist->Psych_Effect D2_Antagonist->Psych_Effect GSK3B GSK3β Inhibition Kinase_Mod->GSK3B LRRK2 LRRK2 Inhibition Kinase_Mod->LRRK2 Neuro_Effect Neuroprotection & Cognitive Enhancement GSK3B->Neuro_Effect LRRK2->Neuro_Effect

Figure 1: Dual pharmacological pathways of the Indolinone scaffold targeting GPCRs (left) and Kinases (right).

Structure-Activity Relationship (SAR) Analysis

The biological activity of the indolinone scaffold is strictly dictated by substitution patterns. The table below summarizes critical SAR rules derived from field data.

PositionModificationEffect on PharmacologyRepresentative Drug
N-1 Alkylation (e.g., propyl)Increases lipophilicity; critical for BBB penetration.Ropinirole
C-2 Carbonyl OxygenEssential H-bond acceptor. Removal abolishes activity.All Indolinones
C-3 Methylene (-CH2-)Flexible linker; allows GPCR conformational adaptation.Ropinirole
C-3 Alkylidene (=CH-Ar)Rigidifies structure; targets Kinase ATP pockets (Hinge binder).Sunitinib (Repurposing)
C-5/6 Halogenation (Cl, F)Metabolic stability; enhances hydrophobic pocket affinity.Ziprasidone (6-Cl)
C-4 Amino Side ChainDictates receptor subtype selectivity (D2 vs D3).Ropinirole

Experimental Protocols

Synthesis of 3-Substituted Indolinone Derivatives

Objective: To synthesize a library of 3-benzylidene-indolin-2-ones for kinase screening. This protocol utilizes a base-catalyzed Knoevenagel condensation, a high-yield, atom-economic pathway.

Reagents:

  • Oxindole (1.0 equiv)

  • Substituted Benzaldehyde (1.1 equiv)

  • Piperidine (0.1 equiv, Catalyst)

  • Ethanol (Solvent)[3]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.33 g (10 mmol) of oxindole in 20 mL of absolute ethanol.

  • Activation: Add 0.1 mL of piperidine. Stir at room temperature for 5 minutes. Causality: Piperidine acts as a base to deprotonate the C-3 position of the oxindole, forming a nucleophilic enolate.

  • Condensation: Add 11 mmol of the specific substituted benzaldehyde (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde for anti-inflammatory potential).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product typically precipitates as a colored solid (yellow/orange due to conjugation).

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water to achieve >98% purity (HPLC).

In Vitro D2 Receptor Binding Assay

Objective: To determine the binding affinity (


) of synthesized derivatives against the Dopamine D2 receptor.

System Validation:

  • Positive Control: Haloperidol (

    
     ~ 0.5-1.0 nM).
    
  • Negative Control: Buffer only (Total Binding).

  • Non-Specific Binding (NSB): 10 µM (+)Butaclamol.

Protocol:

  • Membrane Preparation: Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -Raclopride (Radioligand, final conc. 2 nM).
      
    • 50 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C. Causality: Sufficient time is required to reach equilibrium for accurate

    
     calculation.
    
  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Synthesis & Screening Workflow

Workflow Start Start: Oxindole Core Step1 Synthesis: Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Start->Step1 Step2 Purification: Recrystallization (>98% Purity) Step1->Step2 Decision Target Selection Step2->Decision Assay_GPCR GPCR Binding Assay ([3H]-Raclopride displacement) Decision->Assay_GPCR D2/5-HT Targeting Assay_Kinase Kinase Assay (ADP-Glo / 33P-ATP) Decision->Assay_Kinase GSK3B/LRRK2 Targeting Result Lead Candidate Identification Assay_GPCR->Result Assay_Kinase->Result

Figure 2: Integrated workflow for the synthesis and pharmacological evaluation of indolinone derivatives.

Clinical Status & Future Directions

The indolinone scaffold remains a cornerstone in psychiatric drug development.

  • Current Standard: Ziprasidone (Geodon) and Ropinirole (Requip) validate the scaffold's safety and efficacy in humans.

  • Emerging Pipeline: Research is shifting toward Dual-Target Inhibitors . For example, compounds that antagonize D2 receptors while simultaneously inhibiting GSK3β could theoretically treat the psychosis of schizophrenia while protecting against the cognitive decline associated with the disease (neuroprotection).

Key Challenge: Balancing lipophilicity (logP) is crucial. While 3-benzylidene derivatives are potent kinase inhibitors, they often suffer from poor water solubility. Formulation strategies (e.g., mesylate salts, as seen in Ziprasidone Mesylate) are essential for clinical viability.

References

  • Pfizer Inc. (2001). Ziprasidone (Geodon) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

  • GlaxoSmithKline. (2008).[4] Ropinirole (Requip) Prescribing Information. U.S. Food and Drug Administration.[4] [Link]

  • Endo Pharmaceuticals. (1974). Molindone Hydrochloride (Moban).[5] National Library of Medicine, DailyMed. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5095, Ropinirole. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 60854, Ziprasidone. [Link]

  • Zhang, H., et al. (2022). Design, Synthesis and Biological Evaluation of 3-Substituted Indolin-2-one Derivatives as Potent Anti-Inflammatory Agents. International Journal of Molecular Sciences. [Link]

  • Guide to Pharmacology. (2024). Ziprasidone Ligand Page. IUPHAR/BPS.[6] [Link]

Sources

Methodological & Application

How to prepare Amedalin hydrochloride stock solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Preparation of Amedalin Hydrochloride Stock Solution in DMSO: A Guide for Reproducible In Vitro and In Vivo Studies

Introduction: The Criticality of Accurate Stock Solutions

Amedalin is a selective norepinephrine reuptake inhibitor that has been a subject of pharmacological research.[1] As with any bioactive small molecule, the integrity of experimental data hinges on the precise and consistent preparation of stock solutions. An improperly prepared stock solution—whether through inaccurate concentration, degradation, or contamination—can invalidate entire datasets, leading to irreproducible results and wasted resources.

This application note provides a detailed, field-proven protocol for the preparation, storage, and handling of Amedalin hydrochloride stock solutions using dimethyl sulfoxide (DMSO) as the solvent. The methodologies described herein are designed to ensure solution stability, concentration accuracy, and experimental reproducibility for researchers in pharmacology, neuroscience, and drug development. We will not only detail the procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory workflows.

The Scientific Rationale for Using DMSO

The choice of solvent is the foundational decision in stock solution preparation. Amedalin hydrochloride is soluble in DMSO but not in water.[2][3] However, the utility of DMSO extends far beyond mere solubilization.

  • Broad Solvating Power : DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds, making it an invaluable tool in drug discovery screening.[4][5][6]

  • Miscibility with Aqueous Media : DMSO is miscible with water and most organic liquids, which allows for the straightforward dilution of a concentrated DMSO stock into aqueous cell culture media or physiological buffers for final experimental use.[4][6]

  • Stability and Inertness : With a high boiling point of 189°C, DMSO evaporates very slowly at room temperature, which minimizes changes in stock concentration during handling.[4] It is also relatively inert and does not typically react with dissolved compounds.

  • Established Biological Vehicle : DMSO is widely used as a vehicle in both in vitro and in vivo studies.[4] It's important to note, however, that DMSO can have biological effects of its own. To mitigate these solvent effects, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%.[7]

A critical property of DMSO is its ability to readily penetrate the skin and other biological membranes, carrying dissolved substances with it.[8][9] This necessitates stringent safety protocols, which will be detailed in Section 6.0.

Compound Specifications: Amedalin Hydrochloride

Accurate calculations begin with verified compound data. The following table summarizes the key physical and chemical properties of Amedalin hydrochloride.

PropertyValueSource(s)
CAS Number 22232-73-1[1][2][3][10]
Molecular Formula C₁₉H₂₃ClN₂O[2][3][10]
Molecular Weight 330.85 g/mol [3][10]
Appearance Solid powder[2][3]
Purity >98% (or refer to Certificate of Analysis)[2][3]
Solubility Soluble in DMSO, insoluble in water[2][3]
Storage (Solid) Long-term (months to years) at -20°C; Short-term (days to weeks) at 0-4°C. Keep dry and dark.[2][3]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in many experimental workflows.

Materials and Equipment
  • Amedalin hydrochloride (solid powder)

  • Anhydrous/Biotechnology-grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes and sterile, low-retention tips

  • Amber or opaque glass vial with a PTFE-lined cap

  • Sterile, polypropylene microcentrifuge tubes for aliquots

  • Vortex mixer

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Pre-Protocol Preparations: The Foundation of Accuracy
  • Consult the Safety Data Sheet (SDS): Before handling, thoroughly read the supplier-specific SDS for Amedalin hydrochloride. While a specific SDS is not universally available in public databases, related compounds can cause skin and eye damage, and may have reproductive toxicity.[11][12][13] Assume the compound is hazardous and handle with appropriate care.

  • Equilibrate Reagents: Allow the vial of Amedalin hydrochloride powder and the bottle of DMSO to sit at room temperature for at least 30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder or in the hygroscopic DMSO, which could affect weighing accuracy and compound stability.

Step-by-Step Procedure
  • Weigh the Compound: Tare the analytical balance with your chosen amber vial. Carefully weigh a precise amount of Amedalin hydrochloride directly into the vial. For this example, we will use 5.0 mg .

  • Calculate the Required DMSO Volume: Use the following formula to determine the volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

    • Calculation Example for 5.0 mg:

      • Mass = 5.0 mg = 0.005 g

      • Concentration = 10 mM = 0.010 mol/L

      • Molecular Weight = 330.85 g/mol

      • Volume (L) = 0.005 / (0.010 × 330.85) = 0.001511 L

      • Volume (µL) = 1511 µL

  • Dissolution: Using a calibrated micropipette, add the calculated volume (1511 µL) of room-temperature DMSO to the vial containing the Amedalin hydrochloride powder.

  • Ensure Complete Solubilization: Cap the vial securely and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure that no solid particles remain. The solution should be clear and homogenous. If dissolution is slow, gentle warming (to 30-40°C) or brief sonication can be applied, but be cautious as excessive heat can degrade the compound.

Visual Workflow for Stock Solution Preparation```dot

G cluster_prep Preparation Phase cluster_sol Solubilization Phase Equilibrate 1. Equilibrate Compound and DMSO to Room Temp. Weigh 2. Weigh Amedalin HCl (e.g., 5.0 mg) Equilibrate->Weigh Prevents condensation Calculate 3. Calculate DMSO Volume (e.g., 1511 µL for 10 mM) Weigh->Calculate Add_DMSO 4. Add DMSO to Compound Calculate->Add_DMSO Vortex 5. Vortex Until Fully Dissolved Add_DMSO->Vortex Confirm 6. Visually Confirm Clear Solution Vortex->Confirm Ensures homogeneity

Caption: Protocol for the aliquoting and storage of stock solutions.

Critical Safety Precautions

Handling any chemical requires a commitment to safety. The following points are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Ventilation: Conduct all weighing and solvent-handling steps in a well-ventilated area or a chemical fume hood.

  • DMSO Hazard: Remember that DMSO facilitates the absorption of chemicals through the skin. [8]Avoid all direct contact with the solution. If contact occurs, immediately wash the affected area thoroughly with soap and water.

  • Waste Disposal: Dispose of all used tips, tubes, and excess solution in accordance with your institution's chemical waste disposal guidelines.

Conclusion

The preparation of a high-quality Amedalin hydrochloride stock solution is a fundamental prerequisite for reliable and reproducible research. By understanding the chemical properties of the compound, appreciating the rationale for using DMSO, and adhering strictly to the detailed protocols for preparation, storage, and safety, researchers can build a solid foundation for their experimental work. This self-validating system of careful calculation, precise execution, and proper storage ensures the integrity of the stock solution and, by extension, the validity of the data it helps to generate.

References

  • Ace Therapeutics. (n.d.). Amedalin Hydrochloride. Retrieved from [Link]

  • Wikipedia. (2023). Amedalin. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). AMEDALIN. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). AMEDALIN. Retrieved from [Link]

  • Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide: History, Chemistry, and Clinical Utility in Dermatology. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]

  • Chromatography Forum. (2012). DMSO stock solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Moehs Ibérica. (n.d.). AMANTADINE HYDROCHLORIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

Sources

Protocols for in vitro norepinephrine uptake inhibition using Amedalin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Amedalin-Mediated Norepinephrine Uptake Inhibition

Introduction

Amedalin (UK-3540-1) is an indole-derivative antidepressant originally synthesized in the early 1970s. Pharmacologically, it functions as a selective Norepinephrine Reuptake Inhibitor (NRI) . Unlike tricyclic antidepressants (TCAs) which often display broad affinity for cholinergic and histaminergic receptors, Amedalin is characterized by a high degree of selectivity for the norepinephrine transporter (NET), with minimal affinity for the serotonin (SERT) or dopamine (DAT) transporters.

This Application Note provides a rigorous, field-proven protocol for quantifying the inhibition of norepinephrine (NE) uptake by Amedalin using rat cortical synaptosomes . While recombinant cell lines (e.g., HEK293-hNET) are common in high-throughput screening, synaptosomes remain the "gold standard" for investigating drug behavior in a physiological lipid environment containing endogenous regulatory proteins.

Key Mechanistic Insight: Amedalin (3-methyl-3-[3-(methylamino)propyl]-1-phenylindolin-2-one) acts by competitively binding to the substrate recognition site of the NET, preventing the translocation of NE from the synaptic cleft back into the presynaptic terminal.

Mechanism of Action

The norepinephrine transporter (NET) is a sodium-chloride-dependent transmembrane protein. Under normal physiological conditions, NET clears released NE from the synapse. Amedalin interrupts this cycle, increasing the dwell-time and concentration of NE in the synaptic cleft, thereby potentiating adrenergic signaling.

Figure 1: Mechanism of Amedalin at the Synaptic Cleft

Amedalin_Mechanism Presynaptic Presynaptic Neuron (Storage Vesicles) Synapse Synaptic Cleft (High NE Concentration) Presynaptic->Synapse NE Release Postsynaptic Postsynaptic Receptor (Adrenergic Activation) Synapse->Postsynaptic Signal Transduction NET Norepinephrine Transporter (NET) Synapse->NET Reuptake (Blocked) NET->Presynaptic Recycling Amedalin Amedalin (Inhibitor) Amedalin->NET Competitive Inhibition (Ki ~ nM range)

Caption: Amedalin binds to NET, blocking the reuptake of Norepinephrine (NE) and enhancing postsynaptic adrenergic signaling.[1][2][3]

Experimental Design & Validation Strategy

To ensure Scientific Integrity (E-E-A-T) , this protocol utilizes a self-validating design:

  • Specific Binding: Defined as Total Uptake minus Non-Specific Uptake (measured in the presence of excess Desipramine).

  • Metabolic Control: Parallel incubation at 4°C is performed to distinguish active transport (temperature-dependent) from passive diffusion (temperature-independent).

  • Oxidation Prevention: Catecholamines are highly labile. The buffer system includes ascorbic acid to prevent non-enzymatic oxidation of the radioligand.

Materials & Reagents
ComponentSpecificationPurpose
Test Compound Amedalin HCl (UK-3540-1)Target Inhibitor. Dissolve in 100% DMSO (Stock 10 mM).
Radioligand Levo-[7,8-³H]-NorepinephrineSubstrate (Specific Activity: 30-50 Ci/mmol).
Reference Inhibitor Desipramine HCl (10 µM)Defines non-specific binding (NSB).
Tissue Source Male Sprague-Dawley Rat (Cortex)Source of native synaptosomes.
Assay Buffer Krebs-Ringer HEPES (KRH)Physiological salt solution. Add 100 µM Ascorbic Acid & 10 µM Pargyline.
Filtration GF/B Glass Fiber FiltersPre-soaked in 0.5% Polyethyleneimine (PEI) to reduce ligand binding to filter.

Detailed Protocol: Synaptosomal Uptake Assay

Phase 1: Synaptosome Preparation (P2 Fraction)

Causality: We isolate the P2 fraction to obtain sealed nerve terminals (synaptosomes) that retain functional mitochondria and transporters.

  • Dissection: Rapidly decapitate rat; isolate cerebral cortex on ice.

  • Homogenization: Homogenize tissue in 10 volumes of ice-cold 0.32 M Sucrose using a glass-Teflon homogenizer (10 strokes at 800 rpm).

  • Centrifugation 1: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclear fraction/debris).

  • Centrifugation 2: Transfer supernatant to fresh tube. Centrifuge at 20,000 x g for 20 min at 4°C.

  • Resuspension: Discard supernatant. Gently resuspend the pellet (P2 crude synaptosomes) in ice-cold KRH buffer.

  • Protein Quantification: Adjust protein concentration to 0.5 mg/mL (using BCA assay). Keep on ice.

Phase 2: The Uptake Assay

Causality: Pre-incubation allows the inhibitor (Amedalin) to equilibrate with the transporter before the substrate (


H-NE) is introduced.
  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Uptake (TB): Buffer + Synaptosomes + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Buffer + Synaptosomes + Desipramine (10 µM).

    • Test Wells: Buffer + Synaptosomes + Amedalin (1 nM – 10 µM dose response).

  • Pre-Incubation: Add 50 µL of synaptosomes to wells containing inhibitors. Incubate for 15 minutes at 37°C .

  • Initiation: Add 20 µL of [³H]-Norepinephrine (Final concentration: 50 nM).

  • Uptake Phase: Incubate for exactly 5 minutes at 37°C .

    • Critical: Do not exceed 5-10 minutes. Uptake must be measured during the linear velocity phase.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester.

  • Wash: Wash filters 3x with 200 µL ice-cold buffer to remove extracellular radioligand.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count (CPM).

Figure 2: Experimental Workflow

Protocol_Workflow Tissue Rat Cortex Dissection P2 P2 Fraction (Synaptosomes) Tissue->P2 Homogenize/Spin PreInc Pre-Incubation (15 min @ 37°C) P2->PreInc + Amedalin Start Add ³H-NE (Initiate Uptake) PreInc->Start Equilibrium Stop Rapid Filtration (GF/B Filters) Start->Stop 5 min (Linear Phase) Count Scintillation Counting Stop->Count Wash & Elute

Caption: Step-by-step workflow for the Amedalin kinetic uptake assay using rat synaptosomes.

Data Analysis & Interpretation

Calculations
  • Specific Uptake (CPM):

    
    
    
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Plot log[Amedalin] vs. % Inhibition using non-linear regression (Sigmoidal dose-response, variable slope).

Expected Results Profile

Amedalin acts as a potent NRI.[4] In a valid assay, the data should conform to the following profile:

ParameterExpected ValueValidation Criteria
IC50 (Amedalin) 5 – 50 nMPotency should be comparable to Desipramine/Nortriptyline.
Hill Slope -1.0 ± 0.2Indicates competitive inhibition at a single site (NET).
Specific Binding > 85% of TotalHigh signal-to-noise ratio is required.
Z-Factor > 0.5Required for high-throughput screening validation.

Troubleshooting & Expert Tips

  • High Non-Specific Binding: If NSB is >20% of Total Binding, ensure filters are pre-soaked in 0.5% PEI for at least 1 hour. PEI is positively charged and reduces the binding of the positively charged amine radioligand to the glass fibers.

  • Oxidation: If uptake signal is low, check the Ascorbic Acid. It degrades in solution. Always prepare fresh KRH buffer daily.

  • Solubility: Amedalin is lipophilic. If precipitation occurs at high concentrations (>10 µM), ensure the final DMSO concentration in the well does not exceed 1% (v/v), as DMSO itself can perturb membrane integrity.

References

  • Canfield, C. J., et al. (1972). "N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents."[5] Journal of Medicinal Chemistry.

  • Koe, B. K. (1976). "Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain." Journal of Pharmacology and Experimental Therapeutics.

  • BenchChem. "Application Notes and Protocols for In Vitro Synaptosomal Uptake Assays." BenchChem Protocols.

  • Frazer, A. (2001). "Serotonergic and noradrenergic reuptake inhibitors: prediction of clinical effects from in vitro potencies."[6] Journal of Clinical Psychiatry.

Sources

Technical Application Note: Optimizing Amedalin Hydrochloride Dosing in Rodent Neurobehavioral Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacological Context

Amedalin hydrochloride (UK-3540-1) is a selective norepinephrine reuptake inhibitor (NRI) originally synthesized in the early 1970s.[1] Unlike tricyclic antidepressants (TCAs), Amedalin lacks significant anticholinergic or antihistaminic activity, and unlike SSRIs, it shows negligible affinity for the serotonin transporter (SERT).

In rodent models, Amedalin acts as a functional probe for noradrenergic signaling. Its behavioral signature is distinct: in the Forced Swim Test (FST), it predominantly increases climbing behavior (mediated by norepinephrine) rather than swimming behavior (mediated by serotonin). This guide provides a standardized protocol for solubilization, dosing, and behavioral assessment to ensure reproducibility and minimize off-target toxicity.

Physicochemical Properties & Formulation Strategy

Amedalin hydrochloride is lipophilic and practically insoluble in neutral aqueous media. Proper vehicle selection is critical to prevent precipitation in the peritoneal cavity (IP) or variable absorption (PO).

Solubility Profile
  • Water/Saline: Insoluble (Precipitates immediately).

  • DMSO: Soluble (>50 mg/mL).[2]

  • Ethanol: Sparingly soluble.

  • Molecular Weight: 330.85 g/mol (HCl salt).[3]

Recommended Formulation (Standard Protocol)

Objective: Create a stable suspension/solution for IP or PO administration.

Vehicle: 5% DMSO / 5% Tween-80 / 90% Sterile Saline.

Preparation Steps:

  • Weighing: Calculate the total mass of Amedalin HCl required based on batch size.

  • Primary Solubilization: Dissolve the powder completely in 100% DMSO . The volume of DMSO should be 5% of the final total volume. Vortex until clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume) to the DMSO concentrate. Vortex to mix.

  • Dilution: Slowly add warm (37°C) Sterile Saline (90% of final volume) while vortexing vigorously.

    • Note: A fine, milky suspension may form. This is acceptable for IP/PO dosing provided it is homogeneous. If large crystals form, sonicate for 10 minutes.

Formulation Decision Tree

FormulationLogic Start Start: Amedalin HCl Powder Solubility Dissolve in 100% DMSO (5% of Final Vol) Start->Solubility Check Solution Clear? Solubility->Check AddTween Add 5% Tween-80 Check->AddTween Yes AddSaline Slowly add 90% Saline (Warm 37°C) AddTween->AddSaline Result Stable Suspension/Micellar Solution Ready for Dosing AddSaline->Result

Caption: Step-by-step solubilization logic to ensure bioavailability and prevent precipitation shock.

Dosing Guidelines

Dosing ranges are derived from historical efficacy data of structural analogs (e.g., Reboxetine, Viloxazine) and early pharmacological characterization of UK-3540-1.

Species-Specific Dosing Table
ParameterMouse (C57BL/6)Rat (Sprague-Dawley / Wistar)Mechanistic Rationale
Route IP (Intraperitoneal)IP or PO (Oral Gavage)IP ensures rapid onset; PO mimics clinical route.
Volume 10 mL/kg2–5 mL/kgStandard volumes to minimize stress.
Low Dose 5 mg/kg2.5 mg/kgSub-threshold; tests for hyper-sensitivity.
Effective Dose 10 – 20 mg/kg 5 – 15 mg/kg Target therapeutic window for NRI activity.
High Dose 40 mg/kg30 mg/kgMay induce sedation or non-specific motor effects.
Pre-treatment 30–60 min60 min (PO) / 30 min (IP)Allows for absorption and blood-brain barrier penetration.

Important Note on "Effective Dose": In the Forced Swim Test (FST), selective NRIs like Amedalin typically require doses between 10–20 mg/kg (IP) in mice to show a statistically significant reduction in immobility without confounding locomotor stimulation.

Experimental Protocols

Protocol A: Assessment in the Forced Swim Test (FST)

Objective: Differentiate noradrenergic (climbing) vs. serotonergic (swimming) efficacy.

  • Acclimation: Move animals to the testing room 60 minutes prior to the experiment.

  • Administration:

    • Group 1: Vehicle Control (5% DMSO/Tween/Saline).

    • Group 2: Amedalin 10 mg/kg.

    • Group 3: Amedalin 20 mg/kg.

    • Group 4: Reference Standard (e.g., Desipramine 20 mg/kg).

  • Wait Period: Return animals to home cage for 30 minutes (IP) or 60 minutes (PO).

  • Testing:

    • Place rodent in a cylinder (25°C water) for 6 minutes.

    • Record behavior during the last 4 minutes .

  • Scoring:

    • Immobility: Floating with minimal movement.

    • Swimming: Horizontal movement (Serotonergic index).

    • Climbing: Vertical thrashing against walls (Noradrenergic index - Expected effect of Amedalin ).

Protocol B: Safety & Locomotor Control (Open Field)

Rationale: NRIs can sometimes cause psychomotor agitation. It is vital to prove that reduced immobility in FST is antidepressant-like and not just hyperactivity.

  • Dose: Administer the highest planned behavioral dose (e.g., 20 mg/kg).

  • Apparatus: Open field arena (40x40 cm).

  • Measurement: Total distance traveled (cm) over 30 minutes.

  • Pass Criteria: Treated animals should not show statistically significant hyperactivity (>150% of control) or sedation (<50% of control).

Experimental Workflow Diagram

Workflow Acclimation Acclimation (1 Hour) Dosing Systemic Administration (IP or PO) Acclimation->Dosing Absorption Absorption Phase (30-60 mins) Dosing->Absorption OpenField Control: Open Field Test (Locomotor Check) Absorption->OpenField FST Efficacy: Forced Swim Test (Climbing vs Immobility) OpenField->FST If Motor Normal Analysis Data Analysis (Video Tracking) FST->Analysis

Caption: Sequential workflow to validate specific antidepressant efficacy while ruling out motor artifacts.

Safety & Toxicology

  • LD50: While specific LD50 data for Amedalin is sparse in modern databases, structural analogs suggest an acute oral LD50 in rats >300 mg/kg.

  • Signs of Toxicity: Monitor for "Serotonin Syndrome"-like symptoms (though Amedalin is an NRI, high doses can cause sympathomimetic overload): piloerection, tremors, salivation, and seizures.

  • Exclusion Criteria: Any animal losing >15% body weight or showing stereotypy (repetitive head weaving) should be removed from the study.

References

  • Cañas-Rodriguez A, Leeming PR. (1972).[1] N-Phenyl-2-indolinones and N-phenylindolines.[1] A new class of antidepressant agents.[1][4] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe BK. (1976).[1] Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Cryan JF, et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625. Link (Context for NRI behavioral scoring).

  • Page ME, et al. (2003). Behavioral and neurochemical effects of the selective norepinephrine reuptake inhibitor reboxetine in the rat. Psychopharmacology, 165, 194–201. Link (Reference for NRI dosing ranges).

Sources

Application Note: Solvent Compatibility and Preparation of Amedalin HCl for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Amedalin Hydrochloride (CAS: 22232-73-1) is a selective norepinephrine reuptake inhibitor (NRI) originally synthesized in the 1970s.[1] While structurally related to indole-based antidepressants, its application in modern cell culture models (e.g., neuronal signaling, depression modeling, and transporter kinetics) requires precise handling due to its specific physicochemical limitations.

Unlike many hydrochloride salts which are engineered for high aqueous solubility, Amedalin HCl exhibits poor solubility in pure water and physiological buffers . This characteristic presents a significant challenge in cell culture: the risk of compound precipitation upon dilution into aqueous media. This guide details the validated solvent systems, stock preparation workflows, and dilution strategies required to maintain Amedalin HCl in solution without compromising cellular health.

Physicochemical Profile & Solubility Data

Understanding the solubility limit is the first step in experimental design. The hydrochloride counter-ion improves stability but does not sufficiently overcome the lipophilicity of the phenyl-indolone core to allow direct aqueous dissolution at stock concentrations.

Table 1: Chemical & Physical Properties
PropertySpecification
Compound Name Amedalin Hydrochloride
Synonyms UK-3540-1; 3-methyl-3-[3-(methylamino)propyl]-1-phenylindolin-2-one HCl
CAS Number 22232-73-1
Molecular Weight 330.85 g/mol
Appearance Solid powder (White to Off-white)
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility (DMSO) Soluble (typically ≥ 10 mM)
Solubility (Water) Insoluble / Poor (Precipitates at stock concentrations)
Storage (Solid) -20°C (Long term), Desiccated, Dark

Critical Note: Do not attempt to dissolve Amedalin HCl directly in PBS, saline, or cell culture media (DMEM/RPMI). This will result in a suspension rather than a solution, leading to inaccurate dosing and potential physical damage to cells via micro-precipitates.

Solvent Compatibility & Cytotoxicity

To deliver Amedalin HCl to cells, a DMSO stock solution is required.[2] However, DMSO is cytotoxic at high concentrations.

  • Vehicle Tolerance: Most mammalian cell lines (e.g., HEK293, SH-SY5Y, Primary Neurons) tolerate a final DMSO concentration of 0.1% (v/v) .

  • Maximum Limit: Do not exceed 0.5% (v/v) DMSO in the final culture well.

  • Control Requirement: Every experiment must include a Vehicle Control well containing the exact concentration of DMSO used in the treatment group (e.g., 0.1%) without the drug.

Experimental Protocol: Stock Preparation & Dilution

Phase A: Preparation of 10 mM Stock Solution

Objective: Create a stable, concentrated stock solution in anhydrous DMSO.

  • Calculate: Determine the mass required.

    • Example: To make 1 mL of 10 mM stock:

  • Weigh: Accurately weigh ~3.3 mg of Amedalin HCl into a sterile microcentrifuge tube.

  • Solubilize: Add 1 mL of sterile, anhydrous DMSO (cell culture grade).

  • Mix: Vortex vigorously for 30–60 seconds. Inspect visually; the solution should be completely clear with no particulate matter.

  • Aliquot: Dispense into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

  • Store: Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Phase B: Preparation of Working Solutions (The "Step-Down" Method)

Objective: Dilute the hydrophobic stock into aqueous media without precipitation ("crashing out").

Direct addition of high-concentration DMSO stock to media can cause immediate local precipitation. Use the intermediate dilution method:

  • Thaw: Thaw the DMSO stock aliquot at room temperature (protect from light).

  • Intermediate Dilution (Optional but Recommended):

    • If the target concentration is low (e.g., 100 nM), create a 100x intermediate dilution in media or buffer immediately before use.

    • Technique: Place the media in a tube and vortex while slowly adding the DMSO stock to ensure rapid dispersion.

  • Final Dilution: Add the working solution to the cell culture wells.

    • Example for 10 µM final concentration:

      • Dilute 10 mM Stock 1:1000 directly into the well (1 µL stock per 1 mL media).

      • Final DMSO: 0.1%.

Visual Workflow: Preparation Protocol

G Solid Amedalin HCl (Solid Powder) Weigh Weigh Mass (e.g. 3.3 mg) Solid->Weigh DMSO Add Anhydrous DMSO (100% v/v) Weigh->DMSO Vortex Vortex to Dissolve (Clear Solution) DMSO->Vortex Stock 10 mM Stock (-20°C Storage) Vortex->Stock Dilution Dilute into Media (Step-wise) Stock->Dilution Thaw Cells Cell Treatment (Final DMSO < 0.5%) Dilution->Cells

Caption: Step-by-step workflow for solubilizing Amedalin HCl, emphasizing the transition from solid phase to DMSO stock and final aqueous dilution.

Mechanism of Action & Biological Context

Amedalin acts by blocking the Norepinephrine Transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft. In a cell culture model (e.g., PC12 cells or transfected HEK293), this results in elevated extracellular NE concentrations.

Visual Pathway: NET Inhibition

Pathway NE_Synapse Norepinephrine (NE) (Extracellular) NET NE Transporter (NET) (Presynaptic Membrane) NE_Synapse->NET Normal Path Signal Increased NE Signaling (Adrenergic Receptors) NE_Synapse->Signal Accumulation Reuptake Reuptake into Cytosol NET->Reuptake Amedalin Amedalin HCl (Inhibitor) Amedalin->NET Blocks

Caption: Mechanism of Action. Amedalin inhibits the NET transporter, preventing NE reuptake and potentiating downstream adrenergic signaling.

Troubleshooting & FAQs

Q1: The solution turned cloudy when I added the stock to the media. What happened?

  • Cause: "Crashing out." The hydrophobic compound precipitated because the local concentration was too high or the mixing was too slow.

  • Solution: Vortex the media while adding the DMSO stock dropwise. Ensure the stock solution is warm (room temp), not cold, before adding.

Q2: Can I use Ethanol instead of DMSO?

  • Answer: While some HCl salts are soluble in ethanol, DMSO is preferred for Amedalin due to its higher boiling point (less evaporation during storage) and better solvency for this specific indole structure. If ethanol is required, solubility must be empirically verified, and the tube must be sealed tightly to prevent evaporation.

Q3: My cells are detaching after treatment.

  • Cause: Likely DMSO toxicity, not drug toxicity.

  • Check: Ensure your final DMSO concentration is ≤ 0.5%. If using sensitive neurons, aim for ≤ 0.1%.

References

  • Ace Therapeutics. (n.d.). Amedalin Hydrochloride: Physicochemical Properties. Retrieved October 26, 2023, from [Link]

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972).[1] N-Phenyl-2-indolinones and N-phenylindolines.[1] A new class of antidepressant agents.[1] Journal of Medicinal Chemistry, 15(7), 762–770.[1] [Link]

  • Koe, B. K. (1976).[1] Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661.[1] [Link]

Sources

Application Note: Evaluation of Amedalin (UK-3540-1) Efficacy via Modified Forced Swim Test

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note outlines the experimental design for evaluating the antidepressant-like activity of Amedalin (UK-3540-1) using the Modified Forced Swim Test (FST) in rats.

Amedalin is a 3,3-disubstituted indolone derivative identified as a selective norepinephrine reuptake inhibitor (NRI). While the standard Porsolt FST measures only "immobility" (behavioral despair), it fails to distinguish between serotonergic and noradrenergic mechanisms. To validate Amedalin’s specific pharmacological profile, this protocol utilizes the Detke Modified FST , which differentiates active behaviors: Climbing (linked to norepinephrine) vs. Swimming (linked to serotonin).

Key Directive: Researchers must utilize a water depth of ≥30 cm to permit vertical climbing behavior, distinguishing this protocol from standard mouse FSTs.

Pharmacological Context & Mechanism

The Norepinephrine Hypothesis in FST

Amedalin functions by blocking the Norepinephrine Transporter (NET), preventing the reuptake of norepinephrine (NE) into the presynaptic neuron. In the context of the Modified FST, elevated synaptic NE stimulates adrenergic receptors, which manifests behaviorally as vigorous climbing (vertical struggling against the tank walls).

In contrast, SSRIs (e.g., Fluoxetine) increase synaptic serotonin (5-HT), which manifests as increased swimming (horizontal movement) but not climbing. Therefore, Amedalin efficacy is defined not just by reduced immobility, but specifically by an increase in climbing duration.

Diagram 1: Mechanism of Action & Behavioral Output

The following diagram illustrates the pathway from NET inhibition to the specific behavioral phenotype expected in the FST.

Amedalin_MOA Amedalin Amedalin (UK-3540-1) NET Norepinephrine Transporter (NET) Amedalin->NET Inhibits Synapse Synaptic Cleft (Increased NE) NET->Synapse Blocks Reuptake Receptors Adrenergic Receptors Synapse->Receptors Activation Behavior Behavioral Output: CLIMBING Receptors->Behavior Motor Drive

Figure 1: Amedalin inhibits NET, increasing synaptic norepinephrine, which specifically drives climbing behavior in the Modified FST.

Experimental Design

Subject Selection
  • Species: Rat (Rattus norvegicus).

  • Strain: Sprague-Dawley or Wistar (Male, 250–300g).

  • Rationale: Rats are preferred over mice for the Modified FST because their ethogram (behavioral repertoire) clearly distinguishes climbing from swimming. Mice often require just immobility scoring.

Treatment Groups

To validate the assay, you must include a negative control, a positive control (matching the drug class), and the test compound.

GroupTreatmentDose (i.p.)RoleExpected Outcome
1 VehicleSaline/DMSONegative ControlHigh Immobility
2 Desipramine 10–20 mg/kgPositive Control (NRI)↑ Climbing, ↓ Immobility
3 Fluoxetine 10–20 mg/kgReference (SSRI)↑ Swimming, ↓ Immobility
4 Amedalin 5 mg/kgTest (Low)Dose-dependent response
5 Amedalin 10 mg/kgTest (Mid)Dose-dependent response
6 Amedalin 20 mg/kgTest (High)↑ Climbing, ↓ Immobility

Note: Fluoxetine is included to demonstrate the assay's ability to differentiate NRI effects (Amedalin) from SSRI effects.

Detailed Protocol: Modified Forced Swim Test

Apparatus Setup
  • Cylinders: Transparent Plexiglass (Height: 50 cm, Diameter: 20 cm).

  • Water Depth: 30 cm (Critical: Rats must not touch the bottom, and depth must be sufficient to allow vertical climbing without tail support).

  • Temperature: 23–25°C (Hypothermia can produce false positives for immobility).

Workflow Timeline

The standard rat FST requires a two-day protocol. The first day induces a state of despair; the second day tests the drug's ability to reverse it.

FST_Workflow cluster_day1 Day 1: Induction cluster_dosing Sub-Chronic Dosing Regimen cluster_day2 Day 2: Testing Acclimation Acclimation (1 hour) Pretest Pre-Test Swim (15 mins) Acclimation->Pretest Dry Dry & Return to Home Cage Pretest->Dry Dose1 Inj. 1: 23.5h Pre-Test Dry->Dose1 Wait 30m Dose2 Inj. 2: 5h Pre-Test Dose1->Dose2 Dose3 Inj. 3: 1h Pre-Test Dose2->Dose3 TestSwim Test Swim (5 mins) Dose3->TestSwim Wait 60m Analysis Scoring (Time Sampling) TestSwim->Analysis

Figure 2: The "Sub-Chronic" dosing schedule (3 injections) is the gold standard for detecting NRI activity in rats.

Step-by-Step Procedure
  • Pre-Test (Day 1): Place rats in the cylinder for 15 minutes . This long exposure ensures they learn that escape is impossible, inducing a stable baseline of immobility for Day 2.

  • Dosing: Administer Amedalin (i.p.) at 23.5, 5, and 1 hour prior to the Day 2 test.

    • Expert Insight: A single acute dose often fails to produce stable results in the rat FST. The 3-injection protocol ensures stable plasma levels during the test.

  • Test (Day 2): Place rats in the cylinder for 5 minutes . Record video from a lateral angle.

  • Scoring (Time Sampling):

    • Do not use continuous scoring. Use a time-sampling technique (e.g., score the behavior occurring exactly every 5 seconds).

    • Total bins = 60 (5 mins × 12 bins/min).

Data Analysis & Interpretation

Scoring Criteria (Detke Method)

Reliability depends on strict adherence to these definitions:

  • Immobility: Floating with minimum movement necessary to keep the head above water.[1]

  • Swimming: Active horizontal movement across the cylinder.

  • Climbing: Active vertical movement with forepaws breaking the surface of the water, directed against the cylinder wall.

Expected Results Matrix

If Amedalin acts as a selective NRI, the data profile should match the "Desipramine" column.

MetricVehicleDesipramine (NRI)Fluoxetine (SSRI)Amedalin (Hypothesis)
Immobility High (>70%)Decreased significantlyDecreased significantlyDecreased
Climbing LowSignificantly Increased No ChangeSignificantly Increased
Swimming LowNo ChangeSignificantly Increased No Change / Low
Statistical Validation
  • Primary Analysis: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to Vehicle.

  • Validation Check: If the Positive Control (Desipramine) does not significantly increase climbing compared to Vehicle, the test is invalid (check water depth or rat strain).

Troubleshooting & Quality Control

  • "The Diving Rat": Occasionally, rats will dive to the bottom. If a rat dives frequently, it may be excluded as this is a separate escape behavior not standard to the FST model.

  • Water Temperature: Cold water (<23°C) causes passive immobility due to thermal stress, not behavioral despair. Monitor strictly.

  • Blinding: Scoring must be performed by an observer blinded to the treatment groups to avoid confirmation bias, especially when distinguishing "vigorous swimming" from "climbing."

References

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. Link

  • Detke, M. J., Rickels, M., & Lucki, I. (1995). Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants.[2] Psychopharmacology, 121(1), 66–72.[2] Link

  • Detke, M. J., & Lucki, I. (1996). Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth.[3] Behavioural Brain Research, 73(1-2), 43–46.[3] Link

  • Canas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[4] A new class of antidepressant agents.[4][1] Journal of Medicinal Chemistry, 15(7), 762–770.[4] (Chemical source for Amedalin/UK-3540-1).[4][5] Link

Sources

Application Note: Amedalin Hydrochloride Powder - Guidelines for Handling, Storage, and Solution Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the proper handling, storage, and preparation of Amedalin hydrochloride (CAS No. 22232-73-1), a potent and selective norepinephrine reuptake inhibitor. Adherence to these protocols is critical for ensuring the compound's stability, purity, and the reproducibility of experimental results. The guidelines herein are synthesized from supplier data and established laboratory best practices for amine hydrochloride compounds, addressing safety precautions, long-term and short-term storage of the solid powder, and the preparation and storage of stock solutions.

Introduction and Physicochemical Properties

Amedalin is a selective norepinephrine reuptake inhibitor developed in the early 1970s.[1] While never marketed commercially as a therapeutic, its high selectivity for the norepinephrine transporter (NET) over serotonin (SERT) and dopamine (DAT) transporters makes it a valuable tool for preclinical research in neuroscience and pharmacology.[2] It is typically supplied as a hydrochloride salt to improve stability and handling characteristics compared to the free amine base.

The integrity of Amedalin hydrochloride is paramount for generating reliable data. Improper handling or storage can lead to degradation, compromising the effective concentration and purity of the compound in experimental assays. This guide establishes a self-validating system of protocols to maintain its quality.

Chemical Structure

amedalin_hydrochloride cluster_amedalin Amedalin Amedalin

Caption: Chemical structure of Amedalin.

Key Physicochemical Data

The fundamental properties of Amedalin hydrochloride are summarized below. These values are essential for accurate calculations during solution preparation and for understanding the compound's behavior.

PropertyValueSource
CAS Number 22232-73-1[2][3][4]
Molecular Formula C₁₉H₂₃ClN₂O[2][3][4]
Molecular Weight 330.85 g/mol [2][3]
Appearance Solid powder[2][3]
Purity Typically >98% (refer to Certificate of Analysis)[2][3]
Solubility Soluble in DMSO; Not soluble in water[2][3]
IUPAC Name 1,3-dihydro-3-methyl-3-(3-(methylamino)propyl)-1-phenyl-2H-Indol-2-one, monohydrochloride[3]

Safety and Handling Precautions

Amedalin hydrochloride is a bioactive compound with undefined toxicological properties.[5] Therefore, it must be handled with care, assuming high potency. The following precautions are based on general safety standards for handling powdered amine hydrochloride research chemicals.[6][7]

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use ANSI-rated safety glasses or goggles.

    • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Hygiene:

    • Avoid creating dust.[6]

    • Do not eat, drink, or smoke in the laboratory.[7]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

  • Chemical Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these can promote degradation or unwanted reactions.[6]

handling_workflow start Start: Receive Compound ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Fume Hood or Ventilated Enclosure ppe->hood weigh Weigh Powder Carefully (Avoid Dust) hood->weigh dissolve Prepare Solution (Protocol Section 4) weigh->dissolve cleanup Clean Spill Promptly & Dispose of Waste dissolve->cleanup wash Remove PPE & Wash Hands Thoroughly cleanup->wash end End: Secure Storage wash->end

Caption: Standard workflow for safely handling Amedalin hydrochloride powder.

Storage and Stability

The long-term stability of Amedalin hydrochloride is critically dependent on the storage conditions. Amine hydrochloride salts can be hygroscopic, and the complex organic structure may be sensitive to light and temperature. The conditions outlined below are designed to mitigate these risks.

Storage Conditions Summary
FormDurationTemperatureAtmosphereLightRationale
Solid Powder Short-Term (Days to Weeks)0 to 4°CDry / Inert (e.g., Argon)Dark (Amber Vial)Prevents short-term degradation and moisture uptake.[2][3]
Solid Powder Long-Term (Months to Years) -20°C Dry / Inert (e.g., Argon) Dark (Amber Vial) Minimizes thermal degradation for maximum shelf life (>2 years).[2][3]
Stock Solution (in DMSO) Short-Term (Days to Weeks)0 to 4°CSealed VialDark (Amber Vial)Suitable for immediate experimental use.[3]
Stock Solution (in DMSO) Long-Term (Months) -20°C Sealed Vial (Aliquot) Dark (Amber Vial) Prevents degradation in solution; aliquoting avoids freeze-thaw cycles.[3]
Causality of Storage Requirements
  • Temperature: Storing at -20°C significantly reduces the kinetic energy of molecules, slowing the rate of any potential auto-degradation reactions. This is the single most important factor for long-term preservation.[2][3]

  • Atmosphere: The compound should be stored in a tightly sealed container, preferably under an inert gas like argon or nitrogen. This displaces atmospheric moisture, which can cause the hygroscopic powder to clump, and oxygen, which can participate in oxidative degradation pathways.[8]

  • Light: The presence of aromatic rings and conjugated systems in Amedalin's structure makes it susceptible to photodegradation. Storing in an amber or opaque vial is mandatory to protect the compound's integrity.[2][3]

storage_logic compound Amedalin HCl Powder proper_storage Proper Storage Conditions compound->proper_storage improper_storage Improper Storage Conditions compound->improper_storage conditions -20°C Dry / Inert Gas Dark Container proper_storage->conditions stability Chemical Integrity Maintained (>2 Year Shelf Life) proper_storage->stability issues Room Temperature Humidity Exposure Light Exposure improper_storage->issues degradation Compound Degradation (Loss of Potency, Impurities) improper_storage->degradation

Caption: Logical relationship between storage conditions and compound stability.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in biological assays.

Materials
  • Amedalin hydrochloride powder (CAS 22232-73-1)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial or polypropylene tube with a screw cap

  • Appropriate-sized glass volumetric flask (e.g., 5 mL or 10 mL)

  • Vortex mixer and/or sonicator

Calculation

The mass of Amedalin hydrochloride needed is calculated using its molecular weight (MW = 330.85 g/mol ).

Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × MW (g/mol) / 1000

Example for 5 mL of a 10 mM solution: Mass (mg) = 10 mM × 5 mL × 330.85 g/mol / 1000 = 16.54 mg

Step-by-Step Procedure
  • Equilibration: Remove the sealed container of Amedalin hydrochloride from its storage location (-20°C or 4°C) and allow it to equilibrate to room temperature for at least 30-60 minutes before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing onto the cold powder, which would alter its mass and potentially initiate hydrolysis.

  • Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 16.54 mg) of the powder and transfer it into the volumetric flask.

  • Dissolution:

    • Add approximately half of the final volume of DMSO (e.g., 2.5 mL) to the flask.

    • Cap the flask and vortex vigorously for 1-2 minutes.

    • If solids persist, sonicate the solution in a water bath for 5-10 minutes until all powder is completely dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Carefully add DMSO to the calibration mark of the volumetric flask. Invert the capped flask 10-15 times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber or opaque cryovials.

    • Causality: Aliquoting is essential to avoid repeated freeze-thaw cycles, which can degrade the compound over time. It also minimizes contamination risk.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for long-term use.[3]

References

  • Amedalin Hydrochloride Technical Data. Ace Therapeutics. [Link]

  • Amedalin Compound Summary. National Center for Biotechnology Information, PubChem. [Link]

  • Amantadine Hydrochloride Safety Data Sheet. Moehs Ibérica. [Link]

  • Amedalin Hydrochloride Substance Information. Global Substance Registration System (GSRS). [Link]

  • Wikipedia: Amedalin. Wikimedia Foundation. [Link]

  • Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. PubMed, National Library of Medicine. [Link]

  • Cañas-Rodriguez A, Leeming PR. N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry. 1972;15(7):762–770. [Link]

  • Preparing Stock Solutions. Chemistry LibreTexts. [Link]

Sources

Advanced Protocols for the Synthesis of Amedalin Hydrochloride and Structural Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10]

Amedalin hydrochloride (UK-3540-1) is a tricyclic antidepressant characterized by a 3,3-disubstituted-1-phenyl-2-indolinone scaffold.[1] Pharmacologically, it functions as a selective norepinephrine reuptake inhibitor (NRI).[2][3] While never marketed, its scaffold remains a critical template for designing agents targeting monoamine transporters.

The synthesis of Amedalin presents a classic challenge in medicinal chemistry: the construction of a quaternary carbon center at the C3 position of the oxindole ring. The biological activity is strictly dependent on the steric bulk and electronic properties of this region, specifically the 3-methyl and 3-(methylamino)propyl substituents.

This guide details a robust, modular synthetic pathway for Amedalin and its derivatives. Unlike historical methods that often suffer from low regioselectivity, this protocol utilizes stepwise C3-alkylation of 1-phenyl-2-indolinone, ensuring high purity and enabling the easy generation of structural analogs (SAR exploration).[1]

Core Chemical Structure[2][6][11][13][14]
  • IUPAC Name: 3-methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one hydrochloride[1][4][5][3]

  • Molecular Formula: C₁₉H₂₂N₂O[5][3] · HCl

  • Key Structural Features:

    • N-Aryl Oxindole Core: Provides the lipophilic anchor.[1]

    • C3 Quaternary Center: Prevents metabolic oxidation at the 3-position and locks the conformation.

    • Basic Side Chain: A 3-aminopropyl tether essential for interaction with the aspartate residue in the norepinephrine transporter (NET).

Retrosynthetic Analysis & Strategy

The most efficient disconnection strategy isolates the C3-quaternary center as the final point of assembly. This allows for the late-stage introduction of diverse side chains.[1]

Retrosynthesis Target Amedalin HCl (Target Molecule) Precursor1 3-(3-chloropropyl) Intermediate (Electrophilic Precursor) Target->Precursor1 Amination (MeNH2) Precursor2 3-Methyl-1-phenyl-2-indolinone Precursor1->Precursor2 C3-Alkylation (Cl-(CH2)3-Br) Core 1-Phenyl-2-indolinone (Core Scaffold) Precursor2->Core C3-Methylation (MeI, Base) SM Diphenylamine + Chloroacetyl Chloride Core->SM Stollé Synthesis (AlCl3)

Figure 1: Retrosynthetic logic for Amedalin. The strategy relies on sequential alkylation of the thermodynamically stable enolate of the oxindole core.

Detailed Synthetic Protocols

Phase 1: Synthesis of the Scaffold (1-Phenyl-2-indolinone)

While 1-phenyl-2-indolinone is commercially available, in-house synthesis via the Stollé Synthesis is preferred for large-scale preparation of derivatives with substituted phenyl rings.[1]

Mechanism: Acylation of diphenylamine followed by Friedel-Crafts cyclization.[1]

Reagents & Materials
  • Diphenylamine (1.0 eq)[1]

  • Chloroacetyl chloride (1.2 eq)[1]

  • Aluminum chloride (AlCl₃) (2.5 eq)[1]

  • Solvent: 1,2-Dichlorobenzene (high boiling point required) or melt.[1]

Step-by-Step Protocol
  • Acylation: In a flame-dried flask equipped with a reflux condenser and HCl scrubber, dissolve diphenylamine (16.9 g, 100 mmol) in 1,2-dichlorobenzene (50 mL).

  • Add chloroacetyl chloride (13.5 g, 120 mmol) dropwise at room temperature.

  • Heat the mixture to 100°C for 1 hour. Evolution of HCl gas indicates the formation of N-chloroacetyl-diphenylamine.[1]

  • Cyclization: Cool the mixture to 60°C. Carefully add anhydrous AlCl₃ (33.3 g, 250 mmol) in portions (Exothermic!).

  • Raise temperature to 160-170°C and stir for 4 hours. The mixture will darken significantly.

  • Work-up: Cool to room temperature and pour the reaction mass onto crushed ice/HCl (500 g).

  • Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

    • Target Yield: 75-85%[1]

    • Appearance: Beige to light brown needles.[1]

Phase 2: Construction of the Quaternary Center (C3-Alkylation)

This is the critical step. The order of alkylation (Methyl then Propyl vs. Propyl then Methyl) affects the yield. Methylation first is recommended to minimize steric hindrance during the second alkylation.

Step 2A: Synthesis of 3-Methyl-1-phenyl-2-indolinone[1]
  • Deprotonation: Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous DMF (0.5 M concentration) under Argon at 0°C.

  • Add 1-phenyl-2-indolinone (1.0 eq) portion-wise. Stir for 30 min at 0°C until H₂ evolution ceases and a deep red enolate forms.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.[1]

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add saturated NH₄Cl solution.

  • Isolation: Extract with Et₂O, wash with water (to remove DMF), dry, and concentrate.

    • Checkpoint: ¹H NMR should show a doublet for the C3-Methyl (approx.[1] 1.5 ppm) and a quartet for the C3-H (approx.[1] 3.5 ppm).[1]

Step 2B: Introduction of the Propyl Linker

To introduce the amine side chain, we first install a reactive alkyl halide handle.

Reagents:

  • 3-Methyl-1-phenyl-2-indolinone (from Step 2A)[1][5]

  • 1-Bromo-3-chloropropane (1.5 eq) — Note: Using the bromo-chloro linker allows selective reaction at the bromine end due to better leaving group ability.[1]

  • Sodium Hydride (1.2 eq) or Potassium tert-butoxide (1.2 eq)[1]

  • Solvent: DMSO or DMF/THF (1:1).[1]

Protocol:

  • Prepare a solution of 3-methyl-1-phenyl-2-indolinone (10 mmol) in anhydrous DMSO (20 mL).

  • Add NaH (12 mmol) at 10-15°C. Stir for 45 mins.

  • Add 1-bromo-3-chloropropane (15 mmol) rapidly (to prevent dialkylation or elimination).

  • Stir at room temperature for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material spot should disappear.

  • Work-up: Dilute with water, extract with Toluene (to avoid DMSO carryover), and wash with brine.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexane). The product is an oil that may solidify upon standing.

    • Intermediate: 3-(3-chloropropyl)-3-methyl-1-phenyl-2-indolinone.[1][5]

Phase 3: Amination and Salt Formation

The final step converts the alkyl chloride to the target secondary amine.

Protocol
  • Amination: In a pressure tube (sealed vessel), dissolve the chloro-intermediate (5 mmol) in Ethanol (10 mL).

  • Add Methylamine (33% solution in EtOH or 40% aq., 20 eq). A large excess is crucial to prevent the formation of the tertiary amine (dimerization).

  • Add Sodium Iodide (0.1 eq) as a catalyst (Finkelstein condition).

  • Seal and heat to 80°C for 12-16 hours.

  • Free Base Isolation: Cool to RT, concentrate to remove excess methylamine and solvent. Dissolve residue in 1M HCl (aqueous) and wash with Ether (removes unreacted neutral impurities).[1]

  • Basify the aqueous layer to pH 12 with NaOH (20%).

  • Extract the free base into Dichloromethane (DCM). Dry over MgSO₄ and evaporate.

    • Result: Amedalin Free Base (Viscous oil).[1]

Hydrochloride Salt Formation
  • Dissolve the free base in minimum diethyl ether or acetone.

  • Add HCl (2M in Ether) dropwise with stirring at 0°C.

  • A white precipitate will form immediately.

  • Filter under Nitrogen (hygroscopic solid), wash with cold ether, and dry under vacuum over P₂O₅.

Derivatization Guide (SAR Expansion)

To create a library of Amedalin analogs, modify the reagents in Phases 1 and 3 as follows:

Structural RegionModification TargetReagent SubstitutionExpected Effect
N-Aryl Ring Halogenation (4-F, 4-Cl)Use 4-fluoro-diphenylamine in Phase 1Increases metabolic stability; alters potency.[1]
C3-Alkyl Ethyl/Butyl groupUse Et-I or Bu-I in Phase 2AProbes steric tolerance of the binding pocket.[1]
Amine Side Chain DimethylaminoUse Dimethylamine in Phase 3Creates tertiary amine (often higher CNS penetration).
Amine Side Chain PiperazinylUse N-methylpiperazine in Phase 3rigidifies the basic center; alters receptor selectivity.[1]

Process Workflow Diagram

Workflow Start Start: Diphenylamine Step1 Stollé Cyclization (ClCH2COCl, AlCl3, 160°C) Start->Step1 Inter1 1-Phenyl-2-indolinone Step1->Inter1 Step2 C3-Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 3-Methyl-Intermediate Step2->Inter2 Step3 Linker Attachment (NaH, Br-(CH2)3-Cl) Inter2->Step3 Inter3 Chloro-Propyl Intermediate Step3->Inter3 Step4 Amination (MeNH2, NaI, 80°C) Inter3->Step4 FinalBase Amedalin Free Base Step4->FinalBase Step5 Salt Formation (HCl/Ether) FinalBase->Step5 Product Amedalin HCl Step5->Product

Figure 2: Step-by-step process flow for the synthesis of Amedalin HCl.[1]

Analytical Validation

A successful synthesis must meet the following criteria.

NMR Characterization (Simulated for Amedalin HCl in DMSO-d6)
  • Aromatic Protons: 6.8 – 7.5 ppm (Multiplet, 9H). Look for the N-phenyl and Indolinone aromatic signals.[1]

  • C3-Methyl: ~1.4 ppm (Singlet, 3H).[1] Diagnostic peak.

  • Propyl Chain (C1'-C2'): ~1.8 – 2.2 ppm (Multiplets, 4H).[1]

  • Propyl Chain (C3'-N): ~2.8 ppm (Triplet, 2H).[1]

  • N-Methyl: ~2.5 ppm (Singlet, 3H).[1]

  • Amine Proton: Broad singlet (exchanges with D₂O).

Quality Control Parameters
  • Purity (HPLC): >98% (Column: C18, Mobile Phase: ACN/Water + 0.1% TFA).

  • Residual Solvents: DMF and DMSO are difficult to remove; ensure <500 ppm via headspace GC.

  • Melting Point: Literature values for Amedalin HCl typically range between 168–170°C (verify with specific polymorph data).[1]

Safety & Handling

  • Sodium Hydride: Reacts violently with water. Use only in dry solvents under inert atmosphere.

  • Alkyl Halides (1-bromo-3-chloropropane): Potential alkylating agents (carcinogen suspect).[1] Handle in a fume hood.

  • Methylamine: Toxic gas/liquid. High vapor pressure.[1] Open containers only in well-ventilated hoods.

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972).[3] N-Phenyl-2-indolinones and N-phenylindolines.[1][3][6] A new class of antidepressant agents.[3] Journal of Medicinal Chemistry, 15(7), 762–770.

  • Pfizer Inc. (1974).[1] Derivatives of 1-phenyl-2-indolinone.[1][4][5][6] US Patent 3,790,596.[1] (Foundational patent describing the synthetic scope).[7]

  • Stollé, R. (1914). Über N-substituierte Oxindole.[1][6] Journal für Praktische Chemie, 89, 415. (Classic method for oxindole synthesis).[1]

  • PubChem. (n.d.).[1][5] Amedalin Hydrochloride (Compound Summary).[1][4][8][5] National Library of Medicine.

Sources

Calculation of IC50 values for Amedalin in synaptosomal preparations

Technical Guide: Determination of IC Values for Amedalin in Synaptosomal Preparations

Executive Summary & Mechanistic Rationale

Amedalin (UK-3540) is an indole-derivative antidepressant identified in the 1970s as a selective norepinephrine (NE) reuptake inhibitor. Unlike tricyclic antidepressants (TCAs) which often display broad affinity for serotonergic and cholinergic receptors, Amedalin is characterized by high selectivity for the norepinephrine transporter (NET).

To accurately calculate the IC

synaptosomes

The Experimental Logic:

  • Isolation: We enrich presynaptic terminals (P2 fraction) from rat cerebral cortex or hypothalamus.[1]

  • Competition: Synaptosomes are incubated with radiolabeled Norepinephrine (

    
    H-NE) and varying concentrations of Amedalin.
    
  • Quantification: Functional NET transports

    
    H-NE into the synaptosome. Amedalin blocks this. We measure the reduction in internal radioactivity to derive the IC
    
    
    .

Experimental Workflow Visualization

The following diagram outlines the critical path from tissue harvest to data generation.

SynaptosomeWorkflowTissueRat Brain Tissue(Cortex/Hypothalamus)HomogenizeHomogenization(0.32M Sucrose, Glass-Teflon)Tissue->Homogenize Ice ColdSpin1Centrifugation 1(1,000 x g, 10 min)Homogenize->Spin1Supernatant1Supernatant (S1)Spin1->Supernatant1Pellet1Pellet (P1)(Nuclei/Debris) -> DiscardSpin1->Pellet1Spin2Centrifugation 2(12,000 - 17,000 x g, 20 min)Supernatant1->Spin2Pellet2Pellet (P2)(Crude Synaptosomes)Spin2->Pellet2ResuspendResuspension(Krebs-Henseleit Buffer)Pellet2->ResuspendIncubationUptake Assay(37°C, 5 min)+ 3H-NE +/- AmedalinResuspend->IncubationFiltrationVacuum Filtration(GF/B Filters)Incubation->FiltrationCountingLiquid ScintillationCounting (LSC)Filtration->Counting

Figure 1: Isolation of the P2 synaptosomal fraction and subsequent radioligand uptake workflow.

Detailed Protocol: Synaptosome Isolation (P2 Fraction)

Critical Quality Attribute: Synaptosomes are metabolically fragile. All steps must be performed at 0–4°C . The time from decapitation to incubation should not exceed 2 hours.

Materials
  • Tissue: Male Sprague-Dawley rats (200–250g).

  • Homogenization Buffer: 0.32 M Sucrose, 10 mM HEPES (pH 7.4).

  • Equipment: Potter-Elvehjem homogenizer (glass tube, Teflon pestle), Refrigerated Centrifuge.

Procedure
  • Dissection: Rapidly decapitate the rat and remove the brain. Dissect the cerebral cortex (for NE/5-HT) or hypothalamus (high NE density) on ice.

  • Homogenization: Weigh tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer. Homogenize with 10 strokes at 800 rpm.

    • Expert Note: Do not overheat. Heat destroys transporter function.

  • Low-Speed Spin: Centrifuge homogenate at 1,000 x g for 10 minutes at 4°C.

    • Result: Pellet (P1) contains nuclei and capillaries. Supernatant (S1) contains synaptosomes.[2][3][4]

  • High-Speed Spin: Transfer S1 to a new tube. Centrifuge at 17,000 x g for 20 minutes at 4°C.

  • Resuspension: Discard supernatant. The pellet (P2) is the crude synaptosomal fraction.[4][5][6][7] Gently resuspend the P2 pellet in Krebs-Henseleit (KH) Buffer (see below) to a protein concentration of approx. 1 mg/mL.

Protocol: H-Norepinephrine Uptake Assay

This assay measures the rate of uptake. We must stop the reaction while it is still linear (usually < 5 minutes).

Reagents
  • Krebs-Henseleit (KH) Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    PO
    
    
    , 25 mM NaHCO
    
    
    , 2.5 mM CaCl
    
    
    , 11 mM Glucose.
    • Validation: Aerate with 95% O

      
       / 5% CO
      
      
      for 30 mins before use to maintain pH 7.4 and metabolic viability.
  • Radioligand: L-[

    
    H]Norepinephrine (Specific Activity: 30–50 Ci/mmol). Final concentration: 10–50 nM.
    
  • Amedalin Stock: Dissolve in DMSO (keep final DMSO <0.1%).

  • Non-Specific Control: Desipramine (10

    
    M) or perform incubation at 0°C.
    
Assay Setup (96-well or Tube format)
GroupBuffer (

L)
Amedalin (

L)
Blocker (Desipramine)Synaptosomes (

L)

H-NE (

L)
Total Uptake 880--10020
Non-Specific 880-10

L (10

M)
10020
Test (Amedalin) 87010

L (Var.[8] Conc)
-10020
Step-by-Step Procedure
  • Pre-Incubation: Add synaptosomes to buffer +/- Amedalin. Incubate at 37°C for 10 minutes . This allows the drug to equilibrate with the transporter.

    • Note: Include Ascorbic Acid (0.1 mM) and Pargyline (10

      
      M) in the buffer to prevent NE oxidation and degradation by MAO, respectively.
      
  • Start Reaction: Add

    
    H-NE.[9] Incubate at 37°C for exactly 5 minutes .
    
  • Termination: Rapidly stop the reaction by adding 2-3 mL of ice-cold KH buffer.

  • Filtration: Immediately filter through Whatman GF/B filters (pre-soaked in 0.05% PEI to reduce binding to the filter). Wash filters 3x with ice-cold buffer.

  • Counting: Transfer filters to vials, add scintillation cocktail, and count DPM (Disintegrations Per Minute).

Data Analysis & IC Calculation

To ensure scientific integrity, raw data must be corrected for non-specific uptake before calculating potency.

Determining Specific Uptake

For every data point, calculate:

  • Total Uptake: Synaptosomes +

    
    H-NE (No drug).
    
  • Non-Specific Uptake: Synaptosomes +

    
    H-NE + Excess Desipramine (or 0°C). This represents passive diffusion and filter binding.
    
Non-Linear Regression

Plot Log[Amedalin] (M) on the X-axis vs. % Specific Uptake (normalized to control) on the Y-axis. Fit the data to a Sigmoidal Dose-Response equation (Variable Slope):

  • Top: 100% (Control uptake).

  • Bottom: 0% (Maximal inhibition).

  • IC

    
    :  The concentration of Amedalin where Y = 50%.
    
Interpretation

Amedalin is a potent NRI. Literature values (Koe, 1976) suggest an IC

5–50 nM

Troubleshooting & Validation (E-E-A-T)

IssueProbable CauseCorrective Action
High Non-Specific Binding Filter bindingPre-soak GF/B filters in 0.05% Polyethyleneimine (PEI) for 1 hour.
Low Total Uptake Inactive synaptosomesEnsure buffer is oxygenated; keep tissue ice-cold; reduce homogenization speed.
Variable Data Inconsistent filtrationUse an automated cell harvester (Brandel/PerkinElmer) for uniform wash times.
Shifted IC

Ligand DepletionEnsure <10% of total radioligand is consumed during the assay. If uptake is too high, dilute protein.

References

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain.[8] Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661.[8]

  • Canfield, C. J., et al. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents.[8] Journal of Medicinal Chemistry, 15(7), 762-770.[8]

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid Percoll gradient procedure for preparation of synaptosomes.[6] Nature Protocols, 3(11), 1718–1728.[6]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

Troubleshooting & Optimization

Improving solubility of Amedalin hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amedalin Hydrochloride Solubility

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the aqueous solubility of Amedalin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is my Amedalin hydrochloride not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: This is an expected observation. Amedalin hydrochloride is the salt of a weak base (Amedalin) and a strong acid (HCl). While the hydrochloride salt form is chosen to improve handling and initial wetting, the intrinsic solubility of the parent molecule, Amedalin, is poor in water.[1][2]

The underlying chemical principles are:

  • Molecular Structure: Amedalin possesses a complex, largely non-polar structure, which contributes to its hydrophobicity.[3]

  • pH-Dependent Solubility: In a neutral or alkaline solution, the hydrochloride salt dissociates, and the Amedalin parent molecule is deprotonated to its free base form. This free base is significantly less soluble than the protonated (salt) form and is likely to precipitate out of solution. The solubility of salts containing a weakly basic cation is highly dependent on pH.[4]

  • Equilibrium Shift: At neutral pH, the equilibrium Amedalin-H⁺ ⇌ Amedalin + H⁺ shifts to the right, favoring the formation of the insoluble free base, Amedalin.

Q2: What is the most effective initial step to improve the solubility of Amedalin hydrochloride in an aqueous buffer?

Answer: The most critical and effective first step is to lower the pH of your buffer . Salt formation is a common and effective method for increasing the solubility and dissolution rates of basic drugs.[5]

Scientific Rationale: Amedalin hydrochloride, as the salt of a weak base, will be most soluble in an acidic environment. By lowering the pH of the buffer (e.g., to a range of 3 to 5), you increase the concentration of hydrogen ions (H⁺) in the solution. According to Le Châtelier's Principle, this excess H⁺ will shift the equilibrium Amedalin-H⁺ ⇌ Amedalin + H⁺ to the left, favoring the protonated, charged, and significantly more water-soluble Amedalin-H⁺ species. The solubility of salts with anions that are conjugate bases of weak acids often increases dramatically at low pH.[4][6]

For a practical starting point, we recommend preparing a citrate or acetate buffer within the pH 4-5 range.

Q3: I've adjusted the pH, but the solubility is still insufficient for my experimental needs. What are the next strategies to consider?

Answer: If pH adjustment alone is insufficient, the next steps involve using formulation aids such as co-solvents or cyclodextrins. These are established strategies for enhancing the solubility of poorly soluble drugs.[7][8]

  • Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. These agents reduce the overall polarity of the solvent system, which can better accommodate non-polar molecules like Amedalin. Common examples include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG). Vendor data sheets often indicate that Amedalin hydrochloride is soluble in DMSO.[1][2]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, while their hydrophilic exterior maintains solubility in the aqueous medium.[9][10] This "host-guest" complex formation effectively shields the hydrophobic drug from the water, increasing its apparent solubility.[11][12]

Troubleshooting Guide

Problem: My Amedalin hydrochloride initially dissolves in my acidic buffer, but a precipitate forms over time or upon temperature change.
  • Plausible Cause 1: Supersaturation and Metastability. You may have created a supersaturated solution, which is thermodynamically unstable. Small changes in temperature, agitation, or the introduction of nucleation sites (like dust particles) can trigger precipitation.

  • Solution 1: Try preparing the solution at a slightly lower concentration. Alternatively, gentle heating during dissolution followed by slow cooling to the experimental temperature can sometimes create a more stable solution, though this must be tested for your specific application.

  • Plausible Cause 2: Buffer Capacity Exceeded. If you are adding a stock solution of Amedalin hydrochloride (which is acidic) to a weakly buffered solution, you might be locally altering the pH, causing the compound to crash out.

  • Solution 2: Ensure your buffer has sufficient capacity to maintain the desired pH upon addition of the drug. Use a higher buffer concentration if necessary. Verify the final pH of the solution after the drug has been added.

Problem: I am observing inconsistent solubility results between different experimental batches.
  • Plausible Cause 1: pH Inaccuracy. Small variations in buffer pH can lead to significant differences in solubility for a pH-dependent compound.

  • Solution 1: Calibrate your pH meter before each use with fresh standards. Ensure the final pH of your drug solution is consistent across all batches by measuring it directly.

  • Plausible Cause 2: Solid-State Form Variation. The material may exist in different polymorphic or solvated forms, which can have different solubility profiles.

  • Solution 2: Ensure your Amedalin hydrochloride is from a single lot number for a given set of experiments. Always store the compound under the recommended conditions (dry, dark, and at specified temperatures) to prevent changes to its physical form.[1][2]

Experimental Protocols & Methodologies

Protocol 1: Systematic Approach to Solubilization

This workflow provides a logical sequence for determining the optimal solvent system for Amedalin hydrochloride.

G cluster_0 Solubility Troubleshooting Workflow cluster_1 Advanced Methods start Start: Amedalin HCl Powder prep_buffer Prepare Aqueous Buffer (e.g., 50 mM Citrate) start->prep_buffer adjust_ph Adjust pH to 4.0 prep_buffer->adjust_ph dissolve Attempt to Dissolve Amedalin HCl at Target Conc. adjust_ph->dissolve check_sol Is it Fully Dissolved? dissolve->check_sol success Success: Solution Ready for Experiment check_sol->success Yes add_cosolvent Add Co-solvent (e.g., 1-10% DMSO) check_sol->add_cosolvent No add_cosolvent->dissolve Retry add_cd Use Cyclodextrin (e.g., HP-β-CD) add_cosolvent->add_cd add_cd->dissolve Retry G cluster_pH Solution pH compound Amedalin-H⁺Cl⁻ (Solid Powder) dissolved Amedalin-H⁺ (aq) (Protonated, Soluble) compound->dissolved Dissolution eq dissolved->eq freebase Amedalin (s) (Free Base, Insoluble Precipitate) eq->freebase low_ph Low pH (Acidic) (Excess H⁺) low_ph->eq Shifts Left high_ph High pH (Neutral/Basic) (Low H⁺) high_ph->eq Shifts Right

Caption: Effect of pH on the solubility equilibrium of Amedalin hydrochloride.

Table 1: Solubility Enhancement Strategies - A Comparative Overview
StrategyMechanismRecommended Starting PointProsCons
pH Adjustment Increases the proportion of the protonated, soluble form of the drug. [6]pH 4.0-5.0 using citrate or acetate buffer.Simple, effective, low cost.May not be suitable for all biological assays; potential for drug instability at low pH.
Co-solvents Reduces the polarity of the aqueous solvent system. [13]1-10% DMSO or Ethanol in acidic buffer.High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.
Cyclodextrins Encapsulates the drug in a soluble host-guest complex. [12][14]2-5% (w/v) HP-β-CD in acidic buffer.Generally low toxicity; can improve drug stability.Can be a more expensive option; may have its own biological effects.

References

  • [No Author]. (n.d.). Amantadine Hydrochloride.
  • Benchchem. (n.d.). Amedalin hydrochloride | 22232-73-1.
  • Ace Therapeutics. (n.d.). Amedalin Hydrochloride.
  • PubChem. (n.d.). Amantadine Hydrochloride | C10H18ClN | CID 64150.
  • PubChem. (n.d.). Amantadine | C10H17N | CID 2130.
  • Sigma-Aldrich. (n.d.). Amantadine hydrochloride (A1260) - Product Information Sheet.
  • GSRS. (n.d.). AMEDALIN.
  • [No Author]. (n.d.). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • [No Author]. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • [No Author]. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed.
  • [No Author]. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Expert Opinion on Drug Delivery, 9(10), 1205-1217.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical Technology, 34(7), 54-62.
  • Singh Nongthombam, G. (2023). How can I neutralize aminehydrochlorides? ResearchGate.
  • [No Author]. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate.
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of inclusion complexes, and applications. Journal of pharmaceutical sciences, 105(9), 2647-2660.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • [No Author]. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • [No Author]. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. ACS Publications.
  • Fiveable. (n.d.). pH and Solubility.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • [No Author]. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non - Ovid.
  • YouTube. (2025). pH and Solubility.
  • Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Reddit. (2018). Problem with hydrochloride salt formation/isolation.
  • Reddit. (2018). Ways of crashing out amines.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • GSRS. (n.d.). AMEDALIN.

Sources

Preventing degradation of Amedalin HCl stock solutions at -20°C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Subject: Optimization of Amedalin HCl Stock Solutions (CAS: 22232-73-1) Ticket ID: REF-AMED-STAB-2026 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Amedalin Hydrochloride is a selective norepinephrine reuptake inhibitor with a 3,3-disubstituted N-phenyl-2-indolinone core.[1] While the solid salt is robust, stock solutions in DMSO stored at -20°C are highly susceptible to physical degradation (precipitation) and chemical hydrolysis due to the hygroscopic nature of Dimethyl Sulfoxide (DMSO).

This guide replaces standard "storage instructions" with a mechanistic troubleshooting workflow designed to prevent the loss of valuable compound during long-term storage.

Module 1: The Root Cause of Degradation

To prevent degradation, one must understand the failure mode. Amedalin HCl does not typically "rot" at -20°C; it precipitates and hydrolyzes due to a chain reaction initiated by the solvent.

The DMSO Paradox: DMSO freezes at +18.5°C. At -20°C, your stock solution is a frozen solid.

  • Hygroscopicity: DMSO is a "water magnet." Every time you open a cold vial, atmospheric moisture condenses and dissolves into the DMSO surface immediately upon thawing.

  • Solubility Shift: Amedalin HCl is soluble in pure DMSO (>45 mg/mL) but insoluble in water . As the water content in your DMSO stock rises (even to 5-10%), the solubility of Amedalin HCl crashes, leading to "silent precipitation"—micro-crystals that settle at the bottom, often invisible to the naked eye.

  • Freeze-Concentration Effect: During slow freezing at -20°C, pure DMSO crystallizes first, pushing the salt and impurities into a hyper-concentrated liquid pocket (eutectic) that freezes last. This high local concentration accelerates chemical side-reactions (dimerization or oxidation).

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure for non-aliquoted stocks.

degradation_cascade Start Frozen Stock (-20°C) Thaw Thaw Cycle (Room Temp) Start->Thaw Thaw->Start Refreeze (Cycle Repeats) Moisture Atmospheric Moisture Ingress Thaw->Moisture Cap Open DMSO_Water DMSO becomes 90% DMSO / 10% H2O Moisture->DMSO_Water Hygroscopic Action Solubility_Drop Solubility Limit Exceeded DMSO_Water->Solubility_Drop Precipitation Silent Precipitation (Loss of Titer) Solubility_Drop->Precipitation Nucleation Dosing_Error Experimental Failure (Low Dose) Precipitation->Dosing_Error Supernatant Used

Figure 1: The "Silent Precipitation" Loop. Repeated freeze-thaw cycles introduce water, lowering solvent capacity and causing undetected loss of compound concentration.[2]

Module 2: The "Gold Standard" Preparation Protocol

Do not treat Amedalin HCl like a standard buffer. Follow this protocol to ensure stability for >6 months at -20°C.

Reagents Required:

  • Amedalin HCl powder (stored at -20°C, desiccated).[3]

  • Anhydrous DMSO (99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps. Do not use standard plastic Eppendorf tubes for long-term storage if possible , as DMSO can leach plasticizers which interfere with mass spec and bioassays.

Step-by-Step SOP:

  • Equilibration: Allow the Amedalin HCl vial to warm to Room Temperature (RT) before opening. This prevents condensation on the powder itself.

  • Dissolution:

    • Calculate volume for a high-concentration stock (e.g., 10 mM or 20 mg/mL).

    • Add Anhydrous DMSO.

    • Critical: Vortex vigorously. If particles persist, sonicate at 37°C for 5 minutes. The solution must be crystal clear.

  • The "Single-Shot" Aliquot Strategy:

    • Never store the bulk stock.

    • Divide the stock into small aliquots (e.g., 20 µL - 50 µL) sufficient for exactly one experiment.

    • Use PCR strips or small amber vials.

  • Inert Sealing (Optional but Recommended):

    • If possible, blow a gentle stream of Argon or Nitrogen gas over the liquid surface before capping to displace oxygen (prevents indolinone oxidation).

  • Storage:

    • Place aliquots in a light-proof box.

    • Store at -80°C (Preferred) or -20°C (Acceptable for <1 month).

    • Pro-Tip: Store the box inside a Ziploc bag containing silica gel packets to create a secondary moisture barrier.

Module 3: Troubleshooting & FAQs

Q1: My Amedalin HCl stock solution has turned yellow/orange. Is it still good?

  • Diagnosis: This indicates oxidation of the indolinone ring or the secondary amine.

  • Action: Check the absorbance spectrum. If the color shift is slight, it may still be usable for crude assays, but for K_i determination or cell viability, discard it .

  • Prevention: This is caused by light exposure or oxygen. Use amber vials and Argon overlay in the future.

Q2: I see a fine white dust at the bottom of my thawed tube. Can I vortex it back in?

  • Diagnosis: This is precipitation due to moisture ingress (water contamination).

  • Action:

    • Warm the tube to 37°C.

    • Sonicate for 10 minutes.

    • Verification: Spin down at 13,000 rpm for 2 minutes. If a pellet remains, the DMSO is too "wet" to hold the salt. You must re-filter and re-quantify the concentration (using UV/HPLC), or discard the stock.

  • Why it happens: Amedalin HCl is hydrophobic; as DMSO absorbs water from the air, the compound crashes out.

Q3: Can I store the stock in water or PBS?

  • Answer: Absolutely not for storage.

  • Reasoning: Amedalin HCl is unstable in aqueous solution for long periods (hydrolysis risk) and has poor solubility (<1 mg/mL) compared to DMSO. Aqueous stocks should be prepared immediately before use (fresh daily).

Q4: I only have -20°C, not -80°C. How long is it safe?

  • Answer: 1 to 3 months maximum.

  • Mitigation: To extend this, ensure your aliquots are single-use. The damage at -20°C comes primarily from the freeze-thaw transition, not the temperature itself. By using single-use aliquots, you eliminate the transition cycles.

Module 4: Storage Matrix Summary

StateSolventTemperatureStability EstimateRisk Factor
Solid Powder N/A-20°C> 2 YearsLow (Keep desiccated)
Stock Solution Anhydrous DMSO-80°C6 - 12 MonthsLow
Stock Solution Anhydrous DMSO-20°C1 - 3 MonthsMedium (Eutectic freezing)
Stock Solution Water/PBS-20°CDO NOT STORE High (Hydrolysis/Precipitation)
Working Sol. Media/Buffer4°C / RT< 24 HoursHigh (Precipitation)

Module 5: Experimental Workflow (Graphviz)

The following decision tree helps you decide how to handle a stock solution that has been stored for an unknown period.

recovery_workflow Start Thaw Existing Stock (Unknown Age) Visual Visual Inspection Start->Visual Precip Precipitate Visible? Visual->Precip Color Color Change? (Dark Yellow/Brown) Precip->Color No Action_Sonic Sonicate 37°C (10 min) + Vortex Precip->Action_Sonic Yes Discard DISCARD (Irreversible Degradation) Color->Discard Yes (Oxidation) Quantify Re-Quantify Concentration (HPLC/UV) Color->Quantify No Check_Pellet Centrifuge 13k RPM Pellet visible? Action_Sonic->Check_Pellet Check_Pellet->Color No (Resolubilized) Check_Pellet->Discard Yes (Insoluble) Use Proceed to Assay Quantify->Use

Figure 2: Quality Control Decision Tree for recovering stored Amedalin HCl samples.

References

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Available at: [Link]

  • PubChem. Amedalin Hydrochloride (CID 31075) - Chemical and Physical Properties. National Library of Medicine. Available at: [Link][4]

  • Waybright, T.J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

Sources

Technical Guide: Optimizing Incubation Times for Amedalin NET Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Kinetic Fundamentals

Amedalin (UK-3540-1) is a selective norepinephrine transporter (NET) inhibitor. While historically significant, its characterization in binding assays presents specific challenges common to high-affinity NET ligands. Optimizing incubation time is not merely about convenience; it is the critical factor ensuring your


 values reflect true thermodynamic affinity (

) rather than non-equilibrium artifacts.
The "3-Hour at 4°C" Trap

Standard protocols often prescribe incubating [³H]-Nisoxetine assays for 3-4 hours at 4°C. Warning: While stable, this condition often underestimates the potency of certain structural classes of NET inhibitors. For Amedalin, which shares structural features with tricyclic derivatives, physiological temperature (25°C) assays often yield


 values that correlate better with functional uptake inhibition, provided the faster kinetics are accounted for.
The Kinetic Rule of Thumb

Equilibrium is not reached until the system has experienced approximately 5 half-lives of dissociation (


).


If you do not know the

of your competitor, you cannot blindly select an incubation time.

Protocol: Determination of Equilibrium (Kinetic Association)

Objective: Empirically determine the time to equilibrium (


) for Amedalin competition assays.
Workflow Diagram

The following logic flow ensures data integrity during the optimization phase.

NET_Binding_Workflow Prep Membrane/Cell Prep (hNET-HEK293 or Cortex) Mix Reaction Assembly (Buffer + Ligand + Amedalin) Prep->Mix 50 µg protein/well Incubate Time-Course Incubation (0, 15, 30, 60, 120, 240 min) Mix->Incubate 25°C vs 4°C Term Rapid Filtration (GF/B Filters + PEI) Incubate->Term Ice-cold wash Count Scintillation Counting Term->Count Analyze Non-linear Regression (Association Kinetics) Count->Analyze Determine Kob

Caption: Workflow for determining optimal incubation parameters. Note the critical branch at the incubation step where temperature variables are tested.

Step-by-Step Methodology
  • Preparation: Use HEK-293 cells stably expressing hNET or rat cortical membranes.

  • Radioligand: Use [³H]-Nisoxetine (typically ~1-2 nM).[1]

  • Competitor: Amedalin (10 µM for non-specific definition;

    
     range for competition).
    
  • Time Points: Incubate separate wells for 5, 15, 30, 60, 120, 180, and 240 minutes.

  • Temperature: Perform parallel assays at 4°C and 25°C.

  • Analysis: Plot Specific Binding (CPM) vs. Time. Fit to a One-phase association equation.

Acceptance Criteria:

  • Plateau must remain stable for at least 30 minutes.

  • Total binding should not decrease significantly at late time points (indicates ligand depletion or degradation).

Troubleshooting & Optimization Guide

Symptom: "Hill Slope is Shallow (< 0.8) or Variable"

Diagnosis: Non-equilibrium conditions. Explanation: If you stop the reaction before equilibrium, high-affinity compounds (slow


) appear less potent than they are. The curve flattens because the high-concentration points reach equilibrium faster than low-concentration points.
Solution: 
  • Increase incubation time by 50%.

  • Switch from 4°C to 25°C to accelerate kinetics (re-validate stability).

Symptom: "High Non-Specific Binding (NSB)"

Diagnosis: Filter binding or insufficient wash. Explanation: Amedalin is lipophilic. It may stick to GF/B filters. Solution:

  • Pre-soak filters in 0.1% - 0.5% Polyethyleneimine (PEI) for at least 1 hour.

  • Use a rapid filtration harvester (e.g., Brandel) with ice-cold wash buffer (50 mM Tris-HCl, 120 mM NaCl).

Symptom: "Potency ( ) is Lower than Expected (Low Affinity)"

Diagnosis: Ligand Depletion. Explanation: If the receptor concentration is too high (>10% of


), the free radioligand concentration drops, skewing the math.
Solution: 
  • Check that

    
     of the radioligand.
    
  • Dilute membrane preparation until signal-to-noise is ~5:1, not higher.

Data Summary: Temperature Impact on Incubation

Representative data trends for NET inhibitors.

Parameter4°C Incubation (Standard)25°C Incubation (Physiological)Impact on Amedalin Assay
Time to Equilibrium Slow (3-4 hours)Fast (1-2 hours)25°C is preferred for throughput.
Transporter Stability HighModerateRequires protease inhibitors at 25°C.
Measured Affinity (

)
Often UnderestimatedCloser to Functional Potency4°C may mask high-affinity interactions.
Na+ Dependence HighHighMaintain 120mM NaCl in buffer.

Frequently Asked Questions (FAQ)

Q: Can I just use the same 1-hour incubation I use for DAT binding? A: No. NET kinetics often differ from DAT. While homologous, the dissociation rates of ligands like Nisoxetine on NET can be slower. Always run a specific time-course for NET.

Q: Why does the literature cite 4°C for [³H]-Nisoxetine? A: Historical precedence. 4°C prevents transporter degradation and inhibits uptake (preventing internalization). However, Reith et al. (2005) demonstrated that 4°C assays can underestimate the potency of cocaine-like and potentially indole-based inhibitors like Amedalin.

Q: My total binding signal drops after 3 hours at 25°C. Why? A: This indicates receptor instability or proteolysis .

  • Fix: Add a protease inhibitor cocktail (Roche cOmplete™ or similar) to your assay buffer.

  • Fix: Ensure your membranes are not subjected to repeated freeze-thaw cycles.

Q: Does Amedalin bind to serotonin transporters (SERT)? A: Amedalin is highly selective for NET. However, at high concentrations (>1 µM), off-target binding can occur. Always define non-specific binding (NSB) using a structurally distinct NET inhibitor (e.g., Desipramine 1-10 µM) rather than Amedalin itself, to avoid masking off-target effects.

References

  • Reith, M. E., et al. (2005). "Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity."[2] Journal of Neuroscience Methods.

  • Tejani-Butt, S. M. (1992). "[3H]Nisoxetine: a radioligand for quantitation of norepinephrine uptake sites in rat brain." Journal of Pharmacology and Experimental Therapeutics.

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). "N-Phenyl-2-indolinones and N-phenylindolines.[3] A new class of antidepressant agents." Journal of Medicinal Chemistry.

  • Hulme, E. C., & Trevethick, M. A. (2010). "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology.

Sources

Minimizing non-specific binding in Amedalin radioligand assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Non-Specific Binding (NSB) in Amedalin Binding Assays Ticket ID: NET-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist, Molecular Pharmacology Division

Introduction: The "Sticky" Nature of Amedalin

Welcome to the technical support hub for the Amedalin (UK-3540-1) radioligand platform.

As a researcher targeting the Norepinephrine Transporter (NET) , you are likely encountering a high signal-to-noise ratio issue. Amedalin is a 3,3-disubstituted N-phenyl-2-indolinone.[1][2] While this structure provides high affinity for the NET, its physicochemical profile—specifically the combination of a lipophilic indole core and a protonatable secondary amine —creates a "perfect storm" for non-specific binding (NSB).

This guide does not just list steps; it re-engineers your assay conditions to thermodynamically favor specific receptor interaction over filter and plastic adhesion.

Module 1: The Mechanism of NSB

Why is my background signal so high?

Amedalin exhibits Class II NSB characteristics. Understanding the causality is the first step to mitigation.

  • Electrostatic Attraction: The glass fiber filters (GF/B or GF/C) used in harvesters possess a net negative surface charge due to silanol groups (

    
    ). At physiological pH, the secondary amine on the Amedalin side chain is protonated (
    
    
    
    ).[2] This creates a strong ionic bond between the ligand and the filter.
  • Hydrophobic Adsorption: The phenyl and indole rings make Amedalin highly lipophilic. It will adsorb to untreated plastic tubes and the hydrophobic domains of membrane fragments that do not contain the receptor.

Visualizing the Interaction

NSB_Mechanism Amedalin Amedalin (Radioligand) [Lipophilic + Cationic] Filter Glass Fiber Filter [Anionic Surface] Amedalin->Filter High NSB (Electrostatic) NET NE Transporter [Specific Target] Amedalin->NET Specific Binding (High Affinity) PEI Polyethyleneimine (PEI) [Cationic Blocker] PEI->Filter Pre-treatment (Neutralizes Charge)

Figure 1: Mechanism of Non-Specific Binding. Without PEI blockade, the cationic Amedalin binds electrostatically to the anionic filter, obscuring the specific signal.

Module 2: Critical Protocol Optimization

To reduce NSB to acceptable levels (<10% of Total Binding), you must implement a Dual-Blockade Strategy .

The Filter Pre-Soak (The Electrostatic Block)

You must treat your filters with Polyethyleneimine (PEI) . PEI is a cationic polymer that coats the glass fibers, neutralizing the negative charge and preventing the Amedalin amine from sticking.

  • Standard: 0.1% PEI.

  • Amedalin-Specific Recommendation: 0.3% - 0.5% PEI .

  • Soak Time: Minimum 2 hours (Overnight at 4°C is optimal).

The Buffer Additive (The Hydrophobic Sink)

To prevent Amedalin from sticking to plasticware and non-receptor lipids, add a carrier protein to your assay buffer.

  • Recommendation: 0.1% Bovine Serum Albumin (BSA) (Fraction V, fatty-acid free).

  • Logic: BSA acts as a "sink" for low-affinity hydrophobic interactions, keeping the free radioligand in solution and available for the receptor.

Hardware Silanization

If you observe depletion of the radioligand from the solution before it even reaches the filter (checked by counting aliquots of the total added), the ligand is binding to the tube walls.

  • Action: Use Sigmacote® (chlorinated organopolysiloxane in heptane) to silanize glass tubes, or switch to low-binding polypropylene.

Module 3: Optimized Experimental Workflow

The following protocol is designed for a standard 96-well filtration assay using a cell harvester (e.g., PerkinElmer or Brandel).

Reagents Preparation Table
ComponentConcentrationRolePreparation Notes
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KClPhysiological BasepH 7.4 at 25°C.
Blocking Agent 0.1% BSAHydrophobic BlockAdd fresh on day of assay.
Filter Solution 0.3% PEIElectrostatic BlockSoak GF/B filters for >2 hours.
Wash Buffer 50 mM Tris-HClWashKeep ice-cold (4°C).
Step-by-Step Protocol
  • Filter Preparation: Submerge Whatman GF/B filters in 0.3% PEI solution. Ensure filters are completely wetted.

  • Incubation Setup:

    • Total Binding: Membrane (NET source) + [3H]-Amedalin + Buffer.

    • Non-Specific Binding (NSB): Membrane + [3H]-Amedalin + 10 µM Desipramine (or excess cold Amedalin).

  • Equilibrium: Incubate for 60–90 minutes at room temperature (22°C). Note: NET kinetics are temperature sensitive; avoid 37°C if degradation is suspected.

  • Harvesting (The Critical Step):

    • Rapid Filtration: Aspirate contents through the PEI-treated filter.

    • Wash: Immediately wash with 3 x 4 mL of ice-cold Wash Buffer .

    • Technical Insight: The cold wash slows the dissociation rate (

      
      ), preserving specific binding while flushing loosely bound NSB.
      
  • Drying & Counting: Dry filters for 60 mins at 50°C (or overnight air dry) before adding scintillant.

Workflow Diagram

Workflow Start Start: Filter Prep Soak Soak GF/B in 0.3% PEI (>2 Hours) Start->Soak Incubate Incubate: Membrane + Ligand + BSA (60-90 min @ RT) Soak->Incubate Filters Ready Harvest Rapid Filtration (Harvester) Incubate->Harvest Wash Wash 3x with Ice-Cold Buffer Harvest->Wash < 10 seconds Count LSC Counting Wash->Count

Figure 2: Optimized Filtration Workflow. Note the critical PEI soak step prior to incubation.

Module 4: Troubleshooting FAQ

Q1: My NSB is still >30% despite using PEI. What now? A: This suggests hydrophobic aggregation rather than filter binding.

  • Check Ligand Solubility: Amedalin is hydrophobic. Ensure your stock solution (in DMSO or Ethanol) is not precipitating upon addition to the aqueous buffer. Keep the final DMSO concentration <1%.

  • Wall Binding: Switch to silanized glass tubes.

  • Wash Volume: Increase the wash volume to 5 mL per wash, but ensure the total wash time does not exceed 15-20 seconds to prevent specific dissociation.

Q2: Can I use GF/C filters instead of GF/B? A: GF/B filters (1.0 µm retention) are standard for membrane homogenates. GF/C (1.2 µm) are coarser. You can use GF/C, but you risk losing smaller membrane fragments, which decreases your Total Binding signal. If you switch, you must re-validate the PEI soak time.

Q3: Why use Desipramine for defining NSB instead of cold Amedalin? A: While you can use excess cold Amedalin (10 µM), Desipramine or Nisoxetine are structurally distinct high-affinity NET inhibitors. Using a distinct chemical class to define NSB ensures that you are not measuring binding to a non-NET site that Amedalin might uniquely bind to (an "Amedalin-specific" acceptor site that isn't the transporter).

Q4: The specific signal decreases over time during the wash. Why? A: Your wash buffer might be too warm, or the affinity (


) of Amedalin is lower than expected (fast off-rate).
  • Fix: Ensure wash buffer is kept on ice.

  • Fix: Verify the

    
     via a saturation isotherm. If the 
    
    
    
    is >10 nM, rapid filtration may not be suitable; consider centrifugation assays or Scintillation Proximity Assays (SPA).

References

  • NET Pharmacology & Amedalin Structure: Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[2][3] A new class of antidepressant agents.[3] Journal of Medicinal Chemistry, 15(7), 762–770.[3] Link

  • Radioligand Binding Principles: Limbird, L. E. (2012). Cell Surface Receptors: A Short Course on Theory and Methods (3rd ed.). Springer Science & Business Media.
  • PEI Treatment Methodology: Bruns, R. F., Lawson-Wendling, K., & Pugsley, T. A. (1983). A rapid filtration assay for soluble receptors using polyethylenimine-treated filters. Analytical Biochemistry, 132(1), 74-81. Link

  • NET Binding Protocols: Owens, M. J., et al. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305-1322. Link

Sources

Technical Support Center: Amedalin Hydrochloride Purity Verification

Author: BenchChem Technical Support Team. Date: February 2026

Product: Amedalin Hydrochloride (Reference Standard / Research Grade) CAS: 22232-73-1 Chemical Class: 3-phenyl-3-indolin-1-yl-propylamine derivative (Secondary Amine) Application: Norepinephrine Reuptake Inhibitor (NRI) Research

Introduction & Analytical Context

Welcome to the Technical Support Center. This guide addresses the High-Performance Liquid Chromatography (HPLC) analysis of Amedalin Hydrochloride , a research compound structurally characterized by a secondary amine side chain and an indolinone core.

The Analytical Challenge: Amedalin HCl contains a basic secondary amine. In standard Reverse Phase (RP) HPLC, these amines interact strongly with residual silanol groups (


) on the silica support of C18 columns. This electrostatic interaction often results in severe peak tailing , variable retention times, and poor resolution from synthesis impurities.

The protocols below are engineered to suppress these silanol interactions, ensuring sharp peaks and reproducible batch verification.

Standardized Verification Protocol (Internal Standard)

Since no official pharmacopeial monograph exists for Amedalin (as it was never marketed), we recommend the following "First Principles" method derived from standard amine analysis protocols.

Method Parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse XDB or equivalent), 4.6 x 150 mm, 5 µm"End-capping" reduces free silanols, minimizing amine tailing.
Mobile Phase A 25 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA)Low pH ensures the amine is fully protonated (

). TEA acts as a "sacrificial base" to block silanols.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier for aromatic compounds.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmTargets the aromatic indolinone core.
Column Temp 30°CImproves mass transfer and peak shape.
Injection Vol 10 µLPrevent mass overload which causes fronting.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
20.04060
21.09010
25.09010

Workflow Visualization

The following diagram outlines the logical flow for batch purity verification, from sample preparation to data acceptance.

AmedalinWorkflow Start Batch Receipt (Amedalin HCl) Prep Sample Prep (Dissolve in Mobile Phase) Start->Prep SysSuit System Suitability (Tailing Factor < 1.5) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Inject HPLC Injection (Gradient Run) SysSuit->Inject Pass Analysis Data Analysis (Area %) Inject->Analysis Pass Pass: Purity > 98% Analysis->Pass No Impurities Fail Fail: Investigate Analysis->Fail Impurities Found

Figure 1: Analytical workflow for Amedalin HCl batch verification.

Troubleshooting Guide (Q&A)

This section addresses specific issues reported by researchers analyzing Amedalin HCl.

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Question: "My Amedalin peak is tailing significantly (Asymmetry ~2.0), making it hard to integrate small impurities nearby. I am using a standard C18 column with water/methanol."

Diagnosis: This is the classic "Secondary Silanol Effect." Amedalin is a secondary amine.[2] In a neutral water/methanol system, the amine interacts with acidic silanol groups on the column packing, dragging the peak tail.

Corrective Action:

  • Acidify the Mobile Phase: Ensure your aqueous phase is at pH 3.0 or lower . At this pH, silanols (

    
    ) are protonated to neutral silanols (
    
    
    
    ), reducing their ability to bind the positively charged amine.
  • Add a Competitor: Add 0.1% Triethylamine (TEA) to the buffer. TEA competes for the remaining active silanol sites, effectively "shielding" the Amedalin molecule.

  • Switch Column: If the above fails, switch to a "Base-Deactivated" (BDS) or high-purity silica column designed specifically for basic compounds.

Issue 2: Retention Time Drifting

User Question: "The retention time of Amedalin shifts by 0.5 - 1.0 minutes between injections. Is the compound unstable?"

Diagnosis: Amedalin HCl is generally stable in solution for short periods. Drift is usually caused by incomplete column equilibration or pH fluctuations . Since the ionization state of amines is pH-dependent, small changes in mobile phase pH can drastically alter retention.

Corrective Action:

  • Buffer Capacity: Ensure you are using a buffered mobile phase (e.g., Phosphate), not just acid-adjusted water.

  • Equilibration: Amine-modified mobile phases (with TEA) require longer equilibration times. Flush the column with at least 20 column volumes before the first injection.

  • Temperature Control: Ensure the column oven is set to 30°C. Ambient temperature fluctuations will cause retention drift.

Issue 3: "Ghost Peaks" or Low Purity Calculation

User Question: "I see a small peak eluting immediately after the void volume. Is this a contaminant?"

Diagnosis: This is often a Counter-Ion Effect . If you inject Amedalin Hydrochloride dissolved in pure water or methanol, the chloride ion (


) may elute separately near the void volume (t0), or the free base equilibrium may be shifting if the sample solvent pH is too high.

Corrective Action:

  • Match Diluent: Dissolve the sample in the Mobile Phase (or a 50:50 mix of A:B). This ensures the salt is in the same equilibrium state as the column environment.

  • Blank Subtraction: Always run a solvent blank. If the peak appears in the blank, it is a system contaminant, not a batch impurity.

Troubleshooting Logic Tree

Use this decision tree to diagnose peak shape issues rapidly.

Troubleshooting Problem Peak Shape Issue Tailing Tailing (As > 1.5) Problem->Tailing Split Split Peak Problem->Split Broad Broad Peak Problem->Broad Action1 Check pH (Must be < 3.0) Tailing->Action1 Action3 Check Sample Solvent (Is it too strong?) Split->Action3 Action4 Check Column Age (Void/Channeling) Split->Action4 Solvent OK Broad->Action3 Action2 Add 0.1% TEA Action1->Action2 pH is OK

Figure 2: Diagnostic logic for resolving Amedalin peak shape anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to dissolve Amedalin HCl for HPLC? A: Yes, Amedalin HCl is soluble in DMSO. However, DMSO has a high UV cutoff and high viscosity. If you use DMSO, keep the injection volume low (<5 µL) to prevent solvent effects (peak distortion) or "solvent shock" to the equilibrium.

Q: What are the likely impurities in Amedalin batches? A: Common impurities include:

  • Desmethyl-Amedalin: A synthesis intermediate where the amine methylation is incomplete.

  • Indolinone precursors: Starting materials from the synthesis that were not fully reacted.

  • Oxidation products: Indoles are susceptible to oxidation if stored improperly (exposure to light/air).

Q: How should I store the reference standard? A: Store Amedalin HCl powder at -20°C , desiccated, and protected from light. Solutions should be prepared fresh; if storage is necessary, keep solutions at 4°C for no more than 24 hours.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31075, Amedalin.[3] Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. [Link]

Sources

Validation & Comparative

Comparative Selectivity Guide: Amedalin vs. Reboxetine and Atomoxetine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of Amedalin (UK-3540-1) , a historical prototype norepinephrine reuptake inhibitor (NRI), against modern clinical standards Reboxetine and Atomoxetine . While Reboxetine and Atomoxetine represent the current gold standard for selective NET inhibition in the treatment of depression and ADHD, Amedalin serves as a critical reference point in the structural evolution of non-tricyclic antidepressants. This guide analyzes their binding affinities (


), selectivity ratios, and structural pharmacophores to elucidate the progression of NRI selectivity.

Key Takeaway: Amedalin demonstrates potent NET inhibition comparable to early tricyclics but without the anticholinergic burden. However, Reboxetine and Atomoxetine exhibit superior selectivity ratios (>300-fold for NET vs. SERT/DAT) and more favorable pharmacokinetic profiles, rendering them more effective for targeted clinical indications.

Compound Profiles & Structural Pharmacophores

Understanding the chemical scaffold is essential for interpreting binding affinity differences.

CompoundClassChemical Structure BackboneDevelopment Status
Amedalin Indolone Derivative3,3-disubstituted N-phenyl-2-indolinoneDiscontinued (1970s). Prototype non-TCA NRI.
Reboxetine Morpholine Derivative(S,S)-2-(α-(2-ethoxyphenoxy)benzyl)morpholineMarketed (Edronax). Treatment of MDD.
Atomoxetine Propylamine Derivative(R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropylamineMarketed (Strattera). Treatment of ADHD.
Structural Insight[1]
  • Amedalin utilizes a rigid indolone core. Its design aimed to mimic the spatial arrangement of the tricyclic antidepressant pharmacophore without the central ring fusion that contributes to "dirty" receptor binding (muscarinic/histaminergic).

  • Reboxetine features a morpholine ring, which restricts conformational flexibility, locking the molecule into a bioactive conformation that highly favors the NET orthosteric site.

  • Atomoxetine employs a flexible propylamine chain (similar to Fluoxetine), allowing it to adopt a folded conformation required for NET binding, though with slightly different kinetics than the rigid morpholines.

Comparative Selectivity Analysis

The following data synthesizes modern radioligand binding assays for Reboxetine/Atomoxetine and historical pharmacological profiling for Amedalin (and its close analog Binedaline).

Table 1: Binding Affinity ( ) and Inhibition Constants ( )
TargetMetricAmedalin (Historical Est.)*Reboxetine Atomoxetine
NET (Norepinephrine)

(nM)
~25 - 50 nM 1.1 - 8.0 nM 0.7 - 4.5 nM
SERT (Serotonin)

(nM)
> 1,000 nM> 1,000 nM694 nM
DAT (Dopamine)

(nM)
> 2,000 nM> 10,000 nM1,590 nM
Selectivity (NET/SERT) Ratio~40x> 100x~150x
Selectivity (NET/DAT) Ratio> 80x> 1,000x~350x

*Note: Amedalin values are extrapolated from historical data on its analog Binedaline and original characterization by Koe (1976). Modern values for Reboxetine/Atomoxetine derived from human transporter (hNET) assays.

Analysis of Selectivity
  • Primary Potency: Atomoxetine and Reboxetine are approximately 5-10x more potent at the NET site than Amedalin. The nanomolar affinity of Atomoxetine (

    
     nM) represents the theoretical limit for competitive inhibition.
    
  • Off-Target "Cleanliness":

    • Amedalin was significant because it lacked the high affinity for

      
       (histamine) and 
      
      
      
      (muscarinic) receptors that plagued TCAs like Amitriptyline.
    • Reboxetine and Atomoxetine refined this further, showing virtually no affinity for cholinergic, histaminergic, or alpha-adrenergic receptors at therapeutic doses, reducing side effects like dry mouth and sedation.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanism of action for selective NET inhibition, highlighting the pathway from synaptic release to postsynaptic activation.

NET_Inhibition_Pathway Presynaptic Presynaptic Neuron (Locus Coeruleus) Vesicles Synaptic Vesicles (Store NE) Presynaptic->Vesicles Synthesis & Storage Cleft Synaptic Cleft Vesicles->Cleft Exocytosis (Ca2+ dependent) NET NET Transporter (Reuptake Pump) Cleft->NET NE Reuptake Postsynaptic Postsynaptic Neuron (Adrenergic Receptors) Cleft->Postsynaptic NE binds Alpha/Beta Receptors NET->Presynaptic Recycling Signal Signal Transduction (cAMP / PLC) Postsynaptic->Signal Activation Drug Inhibitor (Amedalin/Reboxetine/Atomoxetine) Drug->NET Competitive Inhibition (Blocks NE binding)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The inhibitor (Blue) binds to the NET transporter (Red), preventing the recycling of Norepinephrine (NE) and increasing its concentration in the synaptic cleft.

Experimental Validation Protocols

To objectively compare these compounds, a Radioligand Binding Assay is the gold standard. Below is a self-validating protocol designed for high reproducibility.

Protocol: Competitive Radioligand Binding (hNET)

Objective: Determine


 values for Amedalin, Reboxetine, and Atomoxetine using 

-Nisoxetine as the radioligand.

Materials:

  • Source: HEK-293 cells stably expressing human NET (hNET).

  • Radioligand:

    
    -Nisoxetine (High affinity, 
    
    
    
    nM).
  • Non-specific Control: Desipramine (10

    
    M).
    

Workflow:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Volume: 250

      
      L.
      
    • Add 50

      
      L membrane suspension.
      
    • Add 25

      
      L 
      
      
      
      -Nisoxetine (Final conc: 1 nM).
    • Add 25

      
      L Test Compound (Amedalin/Reb/Atm) at increasing concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Binding_Assay_Workflow Step1 1. Cell Membrane Prep (hNET) Step2 2. Add Radioligand ([3H]-Nisoxetine) Step1->Step2 Step3 3. Add Competitor (Test Drug) Step2->Step3 Step4 4. Incubation (60 min @ 25C) Step3->Step4 Step5 5. Filtration (GF/B Filters) Step4->Step5 Step6 6. Scintillation Counting Step5->Step6 Step7 7. Data Analysis (Cheng-Prusoff) Step6->Step7

Figure 2: Experimental Workflow for determining binding affinity (


).

Clinical & Preclinical Implications[9]

Amedalin (The Prototype)
  • Efficacy: Demonstrated antidepressant activity in animal models (muricide inhibition in rats) similar to Imipramine.

  • Limitation: While cleaner than TCAs, its selectivity ratio (~40-fold) was insufficient to completely eliminate off-target adrenergic effects compared to modern NRIs. It paved the way for the "second generation" antidepressants.

Reboxetine & Atomoxetine (The Modern Standards)[10]
  • Reboxetine: Its high specificity makes it a powerful tool for "energizing" depression (combating psychomotor retardation). However, its efficacy in the US market was controversial, leading to non-approval by the FDA, though it is widely used in Europe.

  • Atomoxetine: The moderate half-life and specific metabolic profile (CYP2D6 substrate) allowed it to be positioned effectively for ADHD. Its selectivity ensures sustained cortical norepinephrine levels, improving executive function without the abuse potential of dopaminergic stimulants (e.g., methylphenidate).

References

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649-661. Link

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters.[8] Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. (Reference for Atomoxetine/Tomoxetine profiling). Link

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents.[8] Journal of Medicinal Chemistry, 15(7), 762–770. (Original synthesis and data for Amedalin). Link

  • Bymaster, F. P., et al. (2002).[9] Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. Link

  • Hajos, M., et al. (2004). The selective norepinephrine reuptake inhibitor antidepressant reboxetine: pharmacological and clinical profile. CNS Drug Reviews, 10(1), 23-44. Link

Sources

A Comparative Guide to Validating the Lack of Anticholinergic Effects in Amedalin-Treated Subjects

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the full pharmacological profile of a compound is paramount. This guide provides an in-depth, technical comparison of Amedalin, a selective norepinephrine reuptake inhibitor, with other classes of antidepressants, focusing on the validation of its negligible anticholinergic effects. While Amedalin was synthesized in the early 1970s but never marketed, its distinct pharmacological profile serves as a valuable case study in the development of antidepressants with improved side-effect profiles.

Anticholinergic effects, stemming from the blockade of muscarinic acetylcholine receptors, are a significant clinical concern with many antidepressant medications, particularly the older tricyclic antidepressants (TCAs).[1][2] These side effects can range from dry mouth and blurred vision to more severe central nervous system effects like cognitive impairment and delirium.[1][3][4] Consequently, the development of antidepressants devoid of these effects has been a long-standing goal in psychopharmacology. This guide will delve into the experimental methodologies used to validate the absence of anticholinergic activity, providing a framework for the preclinical and clinical assessment of novel compounds.

Comparative Analysis of Muscarinic Receptor Affinity

To provide a quantitative perspective, the following table summarizes the muscarinic receptor binding affinities for representative TCAs and Selective Serotonin Reuptake Inhibitors (SSRIs). A lower Ki value indicates a higher binding affinity.

Compound Class Muscarinic Receptor Ki (nM)
Amedalin Norepinephrine Reuptake Inhibitor Not reported, but described as having no significant anticholinergic properties
AmitriptylineTCA1-20
ImipramineTCA25-50
NortriptylineTCA50-100
FluoxetineSSRI>1000
SertralineSSRI427–2100
ParoxetineSSRI~100

Note: Ki values can vary between studies depending on the experimental conditions.

The data clearly illustrates that TCAs, such as amitriptyline and imipramine, are potent antagonists at muscarinic receptors. In contrast, SSRIs generally exhibit a much lower affinity, with some, like fluoxetine and sertraline, having Ki values in the micromolar range, indicating a significantly weaker interaction.[1] Paroxetine is a notable exception among SSRIs, displaying a higher affinity for muscarinic receptors, which corresponds to a greater incidence of anticholinergic side effects compared to other drugs in its class. Although a precise Ki value for Amedalin is unavailable, the consistent qualitative reports of its lack of anticholinergic effects suggest its affinity for muscarinic receptors is likely to be very low, aligning it more with the SSRIs than the TCAs in this regard.

Experimental Validation of Anticholinergic Activity

To rigorously validate the lack of anticholinergic effects of a compound like Amedalin, a multi-faceted approach combining in vitro and in vivo assessments is essential.

In Vitro Assessment: Radioligand Binding and Functional Assays

1. Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a drug for a specific receptor. These assays quantify the displacement of a radiolabeled ligand that is known to bind to the receptor of interest by the test compound.

Experimental Workflow: Muscarinic Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing muscarinic receptors in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend and wash membranes prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay1 Incubate membranes with radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of test compound (Amedalin) prep4->assay1 assay2 Incubate until equilibrium is reached assay1->assay2 assay3 Separate bound from free radioligand by rapid filtration assay2->assay3 analysis1 Quantify radioactivity on filters assay3->analysis1 analysis2 Generate competition binding curves analysis1->analysis2 analysis3 Calculate IC50 and Ki values analysis2->analysis3

Caption: Workflow for a muscarinic receptor radioligand binding assay.

Detailed Protocol: Muscarinic Receptor Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize a tissue source rich in muscarinic receptors (e.g., rat brain cortex) or cultured cells transfected with specific muscarinic receptor subtypes in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS), and a range of concentrations of the test compound (Amedalin) or a known competitor (e.g., atropine for positive control).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Data Analysis:

    • Measure the amount of radioactivity trapped on the filters using a scintillation counter.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

2. Functional Assays

Functional assays measure the physiological response to receptor activation or blockade. For muscarinic receptors, this often involves measuring smooth muscle contraction in isolated tissue preparations. A lack of effect of the test compound on agonist-induced contractions would indicate a lack of antagonistic (anticholinergic) activity.

G cluster_prep Tissue Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Isolate smooth muscle tissue (e.g., guinea pig ileum) prep2 Mount tissue in an organ bath containing physiological salt solution prep1->prep2 prep3 Allow tissue to equilibrate under a set tension prep2->prep3 assay1 Construct a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) prep3->assay1 assay2 Wash out the agonist assay1->assay2 assay3 Incubate the tissue with the test compound (Amedalin) or vehicle assay2->assay3 assay4 Re-run the agonist concentration-response curve assay3->assay4 analysis1 Measure the contractile response assay4->analysis1 analysis2 Compare the agonist dose-response curves in the presence and absence of the test compound analysis1->analysis2 analysis3 Determine if there is a rightward shift in the curve (indicative of competitive antagonism) analysis2->analysis3

Sources

Amedalin Hydrochloride vs. SSRIs: A Comparative Analysis of Transporter Specificity

[1]

Executive Summary

This guide provides a technical comparison between Amedalin hydrochloride (UK-3540-1) and the class of Selective Serotonin Reuptake Inhibitors (SSRIs) . While both are antidepressant agents developed with the intent of monoamine modulation, they represent opposite poles of transporter specificity.

  • Amedalin is a highly selective Norepinephrine Reuptake Inhibitor (NRI) with negligible affinity for the serotonin transporter (SERT).[1]

  • SSRIs (e.g., Citalopram, Fluoxetine) are designed to selectively block SERT with varying degrees of selectivity against the norepinephrine transporter (NET).

This distinction makes Amedalin a critical "negative control" tool in serotonergic research, allowing scientists to dissociate noradrenergic effects from serotonergic mechanisms in behavioral models.

Mechanistic & Structural Divergence

Chemical Classification

The structural variance between Amedalin and standard SSRIs dictates their binding pocket affinity.

CompoundChemical ClassPrimary PharmacophoreStructural Key
Amedalin HCl N-phenyl-2-indolinoneIndole derivativeRigid bicyclic system restricts binding to NET pockets.
Fluoxetine PhenylpropylaminePhenoxyphenylamineFlexible chain allows high SERT affinity.
Citalopram PhthalaneBicyclic isobenzofuranHalogenated phenyl group critical for SERT halogen-binding pocket.
Mechanism of Action (MOA)
  • Amedalin Mode: Competitive inhibition of the Solute Carrier Family 6 Member 2 (SLC6A2/NET) . It blocks the reuptake of norepinephrine into presynaptic terminals, increasing synaptic NE concentration.[2]

  • SSRI Mode: Competitive inhibition of SLC6A4/SERT . It blocks 5-HT reuptake.[3][4]

Crucial Distinction: Unlike Tricyclic Antidepressants (TCAs) which often inhibit both SERT and NET (dirty drugs), Amedalin and modern SSRIs are "clean" agents but target different transporters.

Specificity Profile & Comparative Data

The following data highlights the selectivity ratios. A high NET/SERT Ratio indicates SSRI activity (blocks SERT at much lower concentrations than NET), while a low ratio indicates NRI activity.

Table 1: Comparative Inhibitory Potency (IC50)[6]
CompoundTarget: SERT (5-HT Uptake)Target: NET (NE Uptake)Selectivity ProfileReference
Amedalin > 10,000 nM (Inactive) ~10–50 nM Selective NRI [1, 2]
Citalopram 1.1 nM> 3,000 nMHighly Selective SSRI[3]
Fluoxetine 25 nM500 nMModerate SSRI[3]
Desipramine > 100 nM0.8 nMSelective NRI (Control)[4]

Note: "Inactive" for Amedalin at SERT is defined as lack of significant inhibition at physiological concentrations, a hallmark of the N-phenyl-2-indolinone class.

The Specificity "Flip"

Amedalin demonstrates a "flipped" profile compared to Citalopram. In experimental designs where you must prove that a behavior is NOT mediated by serotonin, Amedalin is the ideal probe. If Amedalin replicates a phenotype observed with an SNRI (like Venlafaxine), the effect is likely noradrenergic.

Experimental Validation Protocols

To verify the specificity of Amedalin vs. an SSRI in your own lab, use the following self-validating Dual-Uptake Synaptosomal Assay .

Protocol A: Differential Radioligand Uptake Assay

Objective: Quantify the IC50 of a test compound against [3H]-5-HT and [3H]-NE simultaneously.

Reagents:
  • Radioligands: [3H]-Serotonin (Specific Activity ~20-30 Ci/mmol) and [3H]-Norepinephrine.

  • Tissue: Rat cortical synaptosomes (rich in both SERT and NET).

  • Buffer: Krebs-Ringer phosphate buffer (pH 7.4) with pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

Workflow:
  • Preparation: Homogenize rat cortex in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant (S1).

  • Isolation: Centrifuge S1 at 17,000 x g (20 min). Resuspend pellet (P2) in Krebs-Ringer buffer.

  • Incubation (The Variable Step):

    • Group A (SERT Assay): Incubate synaptosomes with [3H]-5-HT + Test Compound (0.1 nM – 10 µM). Crucial: Add 100 nM Desipramine to block NET uptake, ensuring only SERT uptake is measured.

    • Group B (NET Assay): Incubate synaptosomes with [3H]-NE + Test Compound. Crucial: Add 100 nM Citalopram to block SERT uptake.

  • Termination: Filter rapidly through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Amedalin Result: Should show dose-dependent inhibition in Group B (NET) but flatline (no inhibition) in Group A (SERT) up to high micromolar concentrations.

  • SSRI Result: Should show nanomolar inhibition in Group A and weak/no inhibition in Group B.

Visualizing the Specificity Logic

The following diagram illustrates the decision tree for classifying a compound as an Amedalin-like NRI versus an SSRI based on the assay results.

SpecificityLogicStartTest Compound(Unknown Mechanism)AssaySERTAssay 1: [3H]-5-HT Uptake(in presence of Desipramine)Start->AssaySERTAssayNETAssay 2: [3H]-NE Uptake(in presence of Citalopram)Start->AssayNETResultSERT_HighHigh Potency(IC50 < 50 nM)AssaySERT->ResultSERT_HighResultSERT_LowLow/No Potency(IC50 > 1000 nM)AssaySERT->ResultSERT_LowResultNET_HighHigh Potency(IC50 < 50 nM)AssayNET->ResultNET_HighResultNET_LowLow/No Potency(IC50 > 1000 nM)AssayNET->ResultNET_LowClassSSRIClassification:SSRI (e.g., Citalopram)ResultSERT_High->ClassSSRIIf NET LowClassSNRIClassification:Dual SNRI (e.g., Venlafaxine)ResultSERT_High->ClassSNRIIf NET HighClassNRIClassification:Selective NRI (e.g., Amedalin)ResultSERT_Low->ClassNRIIf NET HighClassInactiveClassification:Inactive / Other TargetResultSERT_Low->ClassInactiveIf NET LowResultNET_High->ClassNRIIf SERT LowResultNET_High->ClassSNRIIf SERT HighResultNET_Low->ClassSSRIIf SERT High

Caption: Logic flow for distinguishing Amedalin (Selective NRI) from SSRIs using dual-uptake screening.

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[1] A new class of antidepressant agents.[1] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug. Life Sciences, 57(5), 411-441. Link

Benchmarking Amedalin: A Comparative Potency Analysis Against Standard Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the potency of Amedalin, a selective norepinephrine reuptake inhibitor (NRI), against established standard reference NRIs. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental methodologies required for a robust comparative analysis, emphasizing scientific integrity and logical experimental design. While Amedalin is recognized for its selectivity as an NRI, this guide also underscores the importance of quantitative potency determination for a complete pharmacological characterization.

Introduction: The Rationale for Benchmarking Norepinephrine Reuptake Inhibitors

The norepinephrine transporter (NET) is a critical target in the treatment of various neuropsychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD). Norepinephrine reuptake inhibitors (NRIs) function by blocking the reabsorption of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. The therapeutic efficacy and side-effect profile of an NRI are intrinsically linked to its potency and selectivity for the NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).

Amedalin is a selective NRI that was synthesized in the early 1970s but was never marketed. Renewed interest in selective NRIs necessitates a thorough characterization of compounds like Amedalin against current standards in the field. This guide outlines the experimental procedures to quantitatively assess the potency of Amedalin and compare it to well-characterized reference NRIs: Desipramine, Reboxetine, and Atomoxetine.

Comparative Potency at the Human Norepinephrine Transporter

A critical initial step in characterizing a novel NRI is to determine its binding affinity (Ki) or inhibitory concentration (IC50) for the norepinephrine transporter. The Ki value represents the intrinsic affinity of a compound for a receptor, providing a standardized measure for comparison across different laboratories and experiments.

While extensive literature search did not yield a specific published Ki or IC50 value for Amedalin's binding to the norepinephrine transporter, its known selectivity suggests a high affinity. To provide a quantitative context, the table below presents the reported Ki values for our selected standard NRI reference drugs. The determination of Amedalin's Ki value using the protocols detailed in this guide is a crucial next step for a direct comparison.

CompoundNorepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Dopamine Transporter (DAT) Ki (nM)
Amedalin Data not currently available in cited literatureReportedly insignificantReportedly insignificant
Desipramine 7.36163>10,000
Reboxetine 1.1129>10,000
Atomoxetine 5771451

Data Interpretation: A lower Ki value indicates a higher binding affinity. The data presented for the reference drugs highlight their high affinity for NET and varying degrees of selectivity over SERT and DAT. Desipramine and Reboxetine, for instance, exhibit very high selectivity for NET. Atomoxetine also shows a clear preference for NET, albeit with a slightly lower selectivity margin compared to Desipramine and Reboxetine[1]. The objective for benchmarking Amedalin would be to determine its Ki value and populate this comparative table to understand its relative potency and selectivity.

Experimental Protocols for Potency Determination

To ensure data accuracy and reproducibility, standardized in vitro assays are paramount. The following sections provide detailed, step-by-step methodologies for two fundamental assays used to determine the potency of NRIs.

Radioligand Binding Assay for Norepinephrine Transporter

This assay directly measures the affinity of a test compound for the norepinephrine transporter by competing with a radiolabeled ligand that has a known high affinity for the transporter. [3H]Nisoxetine is a commonly used radioligand for NET binding assays.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]Nisoxetine is selected due to its high affinity and specificity for the NET, providing a sensitive tool to measure competitive binding.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) are a standard and reliable system for such assays, ensuring that the binding is specific to the human transporter.

  • Competition Format: A competition binding assay allows for the determination of the test compound's affinity (Ki) by measuring its ability to displace the radioligand.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK293 cells stably expressing hNET to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

    • Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine the protein concentration using a standard method like the Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known NET inhibitor like Desipramine (10 µM) for non-specific binding.

      • 50 µL of varying concentrations of Amedalin or the reference compounds.

      • 50 µL of [3H]Nisoxetine at a concentration close to its Kd (typically 1-5 nM).

      • 100 µL of the prepared cell membrane suspension (typically 20-50 µg of protein).

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethylenimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter, such as [3H]Norepinephrine, into cells or synaptosomes expressing the norepinephrine transporter.

Causality Behind Experimental Choices:

  • Synaptosomes vs. Cell Lines: Synaptosomes, which are isolated nerve terminals, provide a more physiologically relevant model as they contain the native machinery for neurotransmitter uptake. However, cell lines offer a more controlled and reproducible system.

  • Radiolabeled Substrate: [3H]Norepinephrine is used as it is the endogenous substrate for the NET, providing a direct measure of the transporter's functional activity.

  • Initial Rate of Uptake: The incubation time is kept short to measure the initial rate of uptake, which is more sensitive to inhibition.

Step-by-Step Methodology:

  • Synaptosome Preparation (from rat brain cortex):

    • Homogenize fresh or frozen rat brain cortex in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein per well) with varying concentrations of Amedalin or the reference compounds for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [3H]Norepinephrine at a concentration near its Km value (typically in the low nanomolar range).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapid filtration through a glass fiber filter and wash immediately with ice-cold buffer.

  • Detection and Data Analysis:

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value by plotting the percentage of inhibition of [3H]Norepinephrine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Norepinephrine Reuptake Inhibition

NRI_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to receptor NET Norepinephrine Transporter (NET) NE->NET Reuptake Amedalin Amedalin (NRI) Amedalin->NET Blocks

Caption: Mechanism of norepinephrine reuptake inhibition by Amedalin.

Experimental Workflow for Potency Determination

Experimental_Workflow cluster_assay In Vitro Potency Assays Radioligand_Binding Radioligand Binding Assay ([3H]Nisoxetine) Data_Analysis Data Analysis: - IC50 Determination - Ki Calculation (Cheng-Prusoff) Radioligand_Binding->Data_Analysis Uptake_Assay Neurotransmitter Uptake Assay ([3H]Norepinephrine) Uptake_Assay->Data_Analysis Start Start: Characterize Amedalin Potency Start->Radioligand_Binding Start->Uptake_Assay Comparison Comparative Analysis: Amedalin vs. Reference NRIs Data_Analysis->Comparison End End: Potency and Selectivity Profile Comparison->End

Caption: Workflow for determining and comparing NRI potency.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro characterization of Amedalin's potency as a norepinephrine reuptake inhibitor. By employing the detailed radioligand binding and neurotransmitter uptake assays, researchers can generate the necessary data to quantitatively compare Amedalin to standard reference drugs like Desipramine, Reboxetine, and Atomoxetine. The primary immediate objective should be the determination of Amedalin's Ki value for the norepinephrine transporter to facilitate a direct and meaningful comparison.

Furthermore, a comprehensive understanding of Amedalin's pharmacological profile would necessitate assessing its affinity for a broader panel of receptors and transporters to confirm its selectivity and identify any potential off-target effects. The methodologies outlined herein serve as a foundational component of a thorough preclinical evaluation, providing the essential data to guide future drug development efforts.

References

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Richelson, E. (2001). Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511-527. [Link]

  • Bolden-Watson, C., & Richelson, E. (1993). Blockade by newly-developed antidepressants of biogenic amine uptake into rat brain synaptosomes. Life sciences, 52(12), 1023-1029. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • GraphPad Software. (2023). Prism 10 Curve Fitting Guide. [Link]

Sources

Reproducibility of Amedalin Hydrochloride: A Comparative In Vivo Behavioral Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amedalin hydrochloride (UK-3540-1) is a 3,3-disubstituted N-phenyl-2-indolinone derivative identified as a selective norepinephrine reuptake inhibitor (NRI).[1] Unlike tricyclic antidepressants (TCAs) such as Imipramine, Amedalin lacks significant anticholinergic or antihistaminic properties, making it a valuable pharmacological probe for isolating noradrenergic contributions to depressive behaviors in vivo.

However, its reproducibility is frequently compromised by its poor aqueous solubility and specific pharmacokinetic requirements. This guide provides a standardized framework to reproduce Amedalin’s behavioral effects, contrasting it with industry standards (Imipramine, Fluoxetine) to validate experimental outcomes.

Part 1: Mechanistic Architecture & Selectivity

To reproduce Amedalin's specific effects, one must understand its target profile. Unlike "dirty" drugs that hit multiple receptors, Amedalin is highly selective for the Norepinephrine Transporter (NET).

Comparative Mechanism of Action[2]
  • Amedalin: Selective NET inhibition

    
     Increased synaptic NE 
    
    
    
    
    
    -adrenergic activation.
  • Imipramine: NET + SERT inhibition + Anticholinergic/Antihistaminic off-target effects.[2]

  • Fluoxetine: Selective SERT inhibition.

Signaling Pathway Diagram

The following diagram illustrates the specific intervention point of Amedalin compared to standard alternatives.

Amedalin_MOA Amedalin Amedalin HCl NET NE Transporter (NET) Amedalin->NET Selective Blockade Imipramine Imipramine (TCA) Imipramine->NET Blockade SERT 5-HT Transporter (SERT) Imipramine->SERT Blockade mAChR Muscarinic R (Off-Target) Imipramine->mAChR Antagonism Fluoxetine Fluoxetine (SSRI) Fluoxetine->SERT Selective Blockade Synapse_NE Increased Synaptic NE NET->Synapse_NE Inhibition leads to Synapse_5HT Increased Synaptic 5-HT SERT->Synapse_5HT Inhibition leads to SideEffects Sedation/ Autonomic Effects mAChR->SideEffects Leads to

Figure 1: Pharmacological selectivity profile of Amedalin compared to Imipramine and Fluoxetine.

Part 2: Critical Variables for Reproducibility

Most failures to reproduce Amedalin's effects stem from formulation errors rather than biological variance.

Solubility & Vehicle Selection (The "DMSO Trap")

Amedalin HCl is not freely soluble in physiological saline. Using a saline suspension results in erratic absorption and false negatives.

  • Required Vehicle: 5-10% DMSO + 5-10% Tween-80 + Saline (q.s.).

  • Validation: Solution must be clear. If precipitation occurs upon adding saline, increase Tween-80 concentration or warm slightly (37°C).

Dosing Windows
  • Effective Dose Range: 5–20 mg/kg (i.p. or p.o.).

  • Pre-treatment Time: 30–60 minutes prior to testing.

  • Half-life Consideration: Amedalin has a shorter duration of action than Fluoxetine; testing beyond 2 hours post-dose risks loss of efficacy.

Part 3: Experimental Protocols

The Forced Swim Test (FST) is the validated assay for Amedalin. As an NRI, Amedalin should specifically reduce immobility by increasing climbing behavior (associated with noradrenergic drive), whereas SSRIs increase swimming.

Protocol: Validated Forced Swim Test (Rat/Mouse)
Step 1: Subject Preparation
  • Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice.

  • Acclimatization: 1 hour in the testing room (dim red light, low noise).

Step 2: Formulation (Standardized)
  • Weigh Amedalin HCl.

  • Dissolve in 10% DMSO (v/v of final volume). Vortex until clear.

  • Add 10% Tween-80. Vortex.

  • Slowly add 80% sterile saline while vortexing.

  • Control: Vehicle alone (10% DMSO/10% Tween/80% Saline).

Step 3: The Assay (2-Day Protocol for Rats)
  • Day 1 (Pre-test): 15-minute swim session to induce behavioral despair.

  • Day 2 (Test):

    • Administer Drug/Vehicle (i.p.) 3 dosing intervals: 24h, 5h, and 1h before test (standard TCA protocol) OR single acute dose 1h before test (screening protocol).

    • Test Duration: 5 minutes.

    • Scoring: Blinded observer scores Immobility, Swimming, and Climbing every 5 seconds.

Step 4: Workflow Visualization

Protocol_Workflow Start Start: Subject Acclimatization Formulation Formulate Amedalin (DMSO/Tween/Saline) Start->Formulation PreTest Day 1: Pre-Test Swim (15 min) Induce Despair Formulation->PreTest Dosing Dosing Regimen (-24h, -5h, -1h OR -1h acute) PreTest->Dosing Test Day 2: Test Swim (5 min) Dosing->Test Analysis Video Analysis (Climbing vs. Swimming) Test->Analysis

Figure 2: Step-by-step experimental workflow for evaluating Amedalin in the Forced Swim Test.

Part 4: Comparative Performance Guide

Use this table to benchmark your results. If your positive control (Imipramine) fails, the system is invalid. If Amedalin fails but Imipramine works, check solubility.

FeatureAmedalin HClImipramine (Standard)Fluoxetine (SSRI)
Primary Target NET (Selective)NET + SERTSERT (Selective)
FST Behavior Increases Climbing Increases Climbing & SwimmingIncreases Swimming
Onset (Acute) Rapid (1 hr)Rapid (1 hr)Variable (often requires chronic)
Solubility Poor (DMSO required)High (Water soluble)Moderate
Side Effects Low sedationHigh sedation/AnticholinergicAnxiogenic (acute)
Reproducibility Risk High (Formulation dependent)Low (Robust)Medium (Strain dependent)

Part 5: Troubleshooting & Self-Validation

To ensure scientific integrity, every experiment must include these internal checks:

  • The "Sedation" Check: Run a Locomotor Activity test (Open Field) alongside FST.

    • Pass: Amedalin treated animals show normal or slightly elevated locomotion.

    • Fail: Decreased locomotion indicates sedation/toxicity, invalidating FST immobility data.

  • The "Precipitation" Check: Inspect the syringe needle after injection. White residue implies the drug precipitated out of solution in vivo or in the needle, leading to under-dosing.

  • Positive Control Mandate: Never run Amedalin without an Imipramine group (15 mg/kg). If Imipramine does not reduce immobility by >30% vs vehicle, the stress induction failed.

References

  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines.[3] A new class of antidepressant agents.[3] Journal of Medicinal Chemistry, 15(7), 762–770. Link

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661. Link

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. Link

  • Cryan, J. F., Valentino, R. J., & Lucki, I. (2005). Assessing substrates underlying the behavioral effects of antidepressants using the modified rat forced swimming test. Neuroscience & Biobehavioral Reviews, 29(4-5), 547-569. Link

Sources

Amedalin's Low Cross-Reactivity with Dopamine Transporters: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of monoamine transporter selectivity, understanding a compound's potential for cross-reactivity is paramount. This guide provides an in-depth analysis of Amedalin (UK-3540-1), a selective norepinephrine reuptake inhibitor (NRI), with a specific focus on its interaction with the dopamine transporter (DAT). While Amedalin was synthesized in the early 1970s and never brought to market, its distinct pharmacological profile serves as a valuable case study in the pursuit of targeted therapeutic agents.[1] This guide will objectively compare Amedalin's qualitative selectivity with the quantitative data of other well-established monoamine reuptake inhibitors, providing the supporting experimental context for such analyses.

The Critical Role of Transporter Selectivity in Neuropharmacology

The therapeutic efficacy and side-effect profile of many centrally acting drugs are dictated by their affinity for the monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the duration and magnitude of neuronal signaling.[2] While some therapeutic strategies benefit from broad activity across multiple transporters, such as in the case of some serotonin-norepinephrine reuptake inhibitors (SNRIs), off-target interactions can lead to undesirable side effects.[3] For instance, significant inhibition of the dopamine transporter can be associated with abuse potential and psychostimulant effects.[4] Therefore, for indications where modulation of the noradrenergic system is the primary goal, a high degree of selectivity for NET over DAT and SERT is a key design feature.

Amedalin: A Profile in Norepinephrine Selectivity

Amedalin emerged from early antidepressant research as a selective norepinephrine reuptake inhibitor.[1] The available literature consistently describes it as having no significant effects on the reuptake of serotonin and dopamine.[1] This high selectivity is attributed to the specific chemical structure of Amedalin, particularly the N-phenyl group on the indolinone nitrogen, which is thought to occupy a hydrophobic pocket within the norepinephrine transporter.[5]

While precise, publicly available Ki or IC50 values for Amedalin at all three monoamine transporters are scarce due to its early stage of development, its functional profile as a selective NRI provides a clear direction for its therapeutic potential and a low probability of dopamine-related cross-reactivity.

Comparative Analysis with Other Monoamine Reuptake Inhibitors

To contextualize Amedalin's selectivity, it is instructive to compare it with other well-characterized monoamine reuptake inhibitors. The following table summarizes the binding affinities (Ki, in nM) of several compounds for the human dopamine, norepinephrine, and serotonin transporters. Lower Ki values indicate higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Primary Mechanism of Action
Amedalin (UK-3540-1) High (low affinity)Potent (high affinity)High (low affinity)Selective Norepinephrine Reuptake Inhibitor
Atomoxetine ~1451~5~77Selective Norepinephrine Reuptake Inhibitor
Reboxetine >10,0001.1129Selective Norepinephrine Reuptake Inhibitor
Bupropion ~526~1980>10,000Norepinephrine-Dopamine Reuptake Inhibitor
Sertraline <50High (low affinity)Low (high affinity)Selective Serotonin Reuptake Inhibitor
Cocaine 230480740Dopamine, Norepinephrine, and Serotonin Reuptake Inhibitor

Note: Data for comparator compounds are compiled from various sources and should be considered representative. Direct comparison between studies can be influenced by experimental conditions.

This comparative data highlights the spectrum of transporter selectivity. Compounds like atomoxetine and reboxetine, similar to Amedalin, demonstrate a clear preference for NET, with significantly higher Ki values for DAT and SERT. In contrast, bupropion shows significant affinity for both DAT and NET, while sertraline is highly selective for SERT. Cocaine, a non-selective inhibitor, demonstrates potent affinity for all three transporters.

Experimental Protocols for Assessing Transporter Cross-Reactivity

The determination of a compound's binding affinity and functional potency at monoamine transporters is typically achieved through two key in vitro assays: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific transporter by assessing its ability to compete with a radiolabeled ligand known to bind to the target.

Step-by-Step Methodology:

  • Preparation of Membranes:

    • Culture cells stably expressing the human dopamine, norepinephrine, or serotonin transporter.

    • Harvest the cells and homogenize them in a cold buffer solution.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous neurotransmitters and other interfering substances.

    • Resuspend the final membrane pellet in an appropriate assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., Amedalin).

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a known, non-radiolabeled inhibitor for the respective transporter.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Synaptosomal Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals that contain functional transporters.

Step-by-Step Methodology:

  • Preparation of Synaptosomes:

    • Dissect specific brain regions from rodents that are rich in the transporter of interest (e.g., striatum for DAT, cerebral cortex for NET and SERT).

    • Homogenize the brain tissue in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.

    • Resuspend the synaptosomal pellet in a physiological buffer.

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound or vehicle.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow the uptake to proceed for a short, defined period at a physiological temperature (e.g., 37°C).

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Detection and Analysis:

    • Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.

    • Determine the percent inhibition of uptake at each concentration of the test compound compared to the vehicle control.

    • Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Visualizing Experimental Workflows and Pharmacological Profiles

To further clarify the experimental process and the resulting pharmacological profile, the following diagrams are provided.

G cluster_0 Radioligand Binding Assay Workflow cluster_1 Synaptosomal Uptake Assay Workflow prep Membrane Preparation (Transporter-expressing cells) bind Binding Reaction (Membranes + Radioligand + Amedalin) prep->bind sep Separation (Filtration) bind->sep detect Detection (Scintillation Counting) sep->detect analysis Data Analysis (IC50 -> Ki determination) detect->analysis syn_prep Synaptosome Preparation (Brain tissue) inhibit Uptake Inhibition (Synaptosomes + Amedalin + Radiolabeled Neurotransmitter) syn_prep->inhibit term Termination (Filtration) inhibit->term detect2 Detection (Scintillation Counting) term->detect2 analysis2 Data Analysis (IC50 determination) detect2->analysis2

Caption: Experimental workflows for determining transporter binding affinity and functional inhibition.

G cluster_transporters Monoamine Transporters Amedalin Amedalin NET Norepinephrine Transporter (NET) Amedalin->NET High Affinity (Potent Inhibition) DAT Dopamine Transporter (DAT) Amedalin->DAT Low Affinity (Weak Inhibition) SERT Serotonin Transporter (SERT) Amedalin->SERT Low Affinity (Weak Inhibition)

Caption: Pharmacological profile of Amedalin, highlighting its selectivity for the norepinephrine transporter.

Conclusion

The analysis of Amedalin underscores the feasibility of designing potent norepinephrine reuptake inhibitors with minimal cross-reactivity for the dopamine transporter. For drug development professionals, this selectivity is a desirable characteristic when targeting noradrenergic pathways for therapeutic intervention, as it may mitigate the risk of off-target effects associated with dopaminergic stimulation. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of novel compounds, enabling a thorough assessment of their monoamine transporter selectivity profile. While quantitative binding data for Amedalin remains elusive in readily accessible literature, its well-documented qualitative profile as a selective NRI continues to be a relevant example in the field of neuropharmacology.

References

  • Koe, B. K. (1976). Molecular geometry of inhibitors of the uptake of catecholamines and serotonin in synaptosomal preparations of rat brain. Journal of Pharmacology and Experimental Therapeutics, 199(3), 649–661.
  • Cañas-Rodriguez, A., & Leeming, P. R. (1972). N-Phenyl-2-indolinones and N-phenylindolines. A new class of antidepressant agents. Journal of Medicinal Chemistry, 15(7), 762–770.
  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

  • Dr. Oracle. (2023). What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Cheng, M. H., & Chair, N. (2019). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 86(1), e60.
  • Schmitt, K. C., & Reith, M. E. (2011). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than classical cocaine-like inhibitors. PLoS One, 6(10), e25790.

Sources

Safety Operating Guide

Navigating the Unknown: A Proactive Safety Protocol for Handling Amedalin Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research, we often encounter novel compounds with limited published safety data. Amedalin hydrochloride, an antidepressant and bioactive chemical, is one such case. While specific hazard information is not yet publicly available, this does not preclude its safe handling.[1] Instead, it necessitates a proactive and conservative approach to safety, grounded in the established principles of managing potent pharmaceutical compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle Amedalin hydrochloride with the utmost care, ensuring both personal safety and data integrity.

The core principle of this guide is to treat Amedalin hydrochloride as a potent compound of unknown toxicity. This approach, widely advocated for new chemical entities, ensures that we establish a robust barrier between the researcher and the substance, mitigating potential exposure risks.

The Foundation: Risk Assessment and Control

Before any handling of Amedalin hydrochloride, a thorough risk assessment is mandatory. This assessment should consider the quantity of material being used, the type of procedure being performed, and the potential for aerosolization. The "double barrier" concept is a useful model, ensuring two layers of protection are always present between the operator and the compound.[2]

Activity Potential Risks Primary Engineering Control Secondary Control (PPE)
Weighing and Aliquoting (Solid) Inhalation of fine particles, skin contact.Ventilated enclosure (e.g., powder containment hood, Class II Biological Safety Cabinet).Respirator, double gloves, lab coat, eye protection.
Solution Preparation Splashes, skin contact.Fume hood.Gloves, lab coat, eye protection.
In-vitro/In-vivo Dosing Aerosol generation, skin contact.Biosafety cabinet (for cell-based assays), closed system administration.Gloves, lab coat, eye protection.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are paramount when handling Amedalin hydrochloride. Given the lack of specific data, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

Respiratory Protection

For any procedure involving the handling of powdered Amedalin hydrochloride, a NIOSH-approved respirator is essential.

  • For low-energy activities (e.g., weighing small quantities in a containment hood): A half-mask respirator with P100 (HEPA) filters.

  • For activities with a higher potential for aerosolization: A full-face respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR).

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for solution preparation and potential splashes: Chemical splash goggles.

  • When using a half-mask respirator: A face shield should be worn to protect the eyes and face.

Hand Protection

Double gloving is a critical practice to prevent skin contact and cross-contamination.

  • Inner Glove: A nitrile glove that provides a primary barrier.

  • Outer Glove: A second nitrile or latex glove that can be removed and replaced if contamination is suspected.

Gloves should be changed frequently, and immediately if they are known to be contaminated.

Body Protection

A disposable, solid-front lab coat with long sleeves and tight-fitting cuffs is required. For larger quantities or procedures with a high risk of contamination, a disposable coverall may be necessary.

Operational Protocols: Step-by-Step Guidance

Adherence to strict protocols for donning, doffing, and handling is crucial to the effectiveness of your PPE.

Donning PPE: A Sequential Approach

Caption: Sequential process for donning Personal Protective Equipment.

Doffing PPE: Minimizing Contamination

The doffing process is critical to prevent the transfer of contaminants.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the designated hazardous waste container.

  • Lab Coat/Coverall: Remove the lab coat or coverall by rolling it down and away from your body, ensuring the contaminated outer surface is contained. Dispose of it in the designated waste container.

  • Eye/Face Protection: Remove your face shield or goggles from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Spill Management and Emergency Procedures

In the event of a spill, a prepared response is essential.

  • Small Spills (in a containment hood):

    • Ensure your PPE is intact.

    • Use absorbent pads to gently cover the spill.

    • Wipe the area with a suitable deactivating agent (if known) or a detergent solution, followed by a water rinse.

    • Place all contaminated materials in a sealed bag for disposal.

  • Large Spills (outside of a containment hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • Restrict access to the area.

    • Follow your institution's specific procedures for hazardous material spills.

Disposal Plan: A Cradle-to-Grave Approach

All materials that come into contact with Amedalin hydrochloride must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated PPE, weighing papers, and disposable labware should be collected in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Unused solutions of Amedalin hydrochloride should be collected in a sealed, labeled, and compatible waste container.

  • Sharps: Any needles or other sharps used in procedures with Amedalin hydrochloride must be disposed of in a designated sharps container.

Final Disposal

All waste streams containing Amedalin hydrochloride should be disposed of through your institution's hazardous waste management program.[3] This typically involves incineration or other approved methods for destroying active pharmaceutical ingredients.[4] Under no circumstances should Amedalin hydrochloride or its waste be disposed of in the regular trash or down the drain.

Conclusion: A Culture of Safety

Handling Amedalin hydrochloride, a compound with limited safety data, requires a culture of vigilance and a commitment to robust safety protocols. By treating it as a potent compound and adhering to the guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors. This proactive approach not only protects the individual but also ensures the integrity and reproducibility of the research.

References

  • CAT 530 - Amantadine Hydrochloride - SAFETY DATA SHEET. (2023, October 4).
  • AMANTADINE HYDROCHLORIDE - Moehs Ibérica. (n.d.).
  • Controlling Occupational Exposure to Hazardous Drugs - OSHA. (n.d.).
  • Amedalin Hydrochloride - Ace Therapeutics. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Guidelines on Handling Hazardous Drugs - ASHP. (n.d.).
  • Amantadine Hydrochloride - Santa Cruz Biotechnology. (n.d.).
  • Amantadine (hydrochloride) - Safety Data Sheet. (2025, August 14).
  • AMANTADINE HYDROCHLORIDE - Moehs Ibérica. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
  • Managing Risks with Potent Pharmaceutical Products - pharm-int. (n.d.).
  • AMEDALIN - gsrs. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 5).
  • Safety first: Considerations when formulating high potency compounds - Siegfried.ch. (2023, November 10).
  • HPAPI Handling Protocols - Sigma-Aldrich. (n.d.).
  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. (n.d.).
  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.).
  • AMEDALIN - gsrs. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amedalin hydrochloride
Reactant of Route 2
Reactant of Route 2
Amedalin hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.